2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-3-4-11-13-14-12(18-11)9-5-7-10(8-6-9)15(16)17/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSHJNMZAAFTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis pathway of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Topic: Synthesis Pathway of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its bioisosteric similarity to amide and ester linkages while offering improved metabolic stability and lipophilicity. The specific derivative 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole combines a lipophilic butyl chain with an electron-deficient nitrophenyl moiety. This "push-pull" electronic architecture makes it a critical candidate for antimicrobial research, specifically as a peptidomimetic pharmacophore or a precursor for reduction to the corresponding aniline (a key intermediate for azo-dye based therapeutics).
This guide details the robust synthesis of this target molecule, prioritizing the POCl₃-mediated dehydrative cyclization due to its scalability, reproducibility, and high yields (>80%).
Retrosynthetic Analysis
To design the most efficient pathway, we deconstruct the target molecule into commercially available precursors. The 1,3,4-oxadiazole core is best accessed via the cyclodehydration of a 1,2-diacylhydrazine intermediate.
Logical Disconnection:
-
C-O Bond Disconnection: Reveals the acyclic N-valeryl-N'-4-nitrobenzohydrazide precursor.
-
Amide Bond Disconnection: Breaks the precursor down into 4-nitrobenzhydrazide and valeric acid (pentanoic acid).
Figure 1: Retrosynthetic breakdown of the target molecule into accessible starting materials.
Primary Synthesis Pathway: POCl₃-Mediated Cyclodehydration
This method is the industry standard for 2,5-disubstituted oxadiazoles. It combines the activation of the carboxylic acid and the dehydration step into a single pot using Phosphorus Oxychloride (POCl₃).
Reaction Scheme
Reagents: 4-Nitrobenzhydrazide (1.0 eq), Valeric Acid (1.0 eq), POCl₃ (Excess/Solvent). Conditions: Reflux (100–110 °C), 6–8 hours.
Detailed Experimental Protocol
Step 1: Preparation of the Reaction Mixture
-
In a clean, dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 4-nitrobenzhydrazide (1.81 g, 10 mmol).
-
Add valeric acid (1.02 g, 10 mmol). Note: Ensure the valeric acid is dry to prevent hydrolysis of POCl₃.
-
Carefully add Phosphorus Oxychloride (POCl₃) (10 mL) to the flask.
-
Safety Alert: POCl₃ is corrosive and reacts violently with water. Perform this step in a fume hood.
-
-
Attach a reflux condenser fitted with a calcium chloride drying tube to exclude moisture.
Step 2: Cyclization (Reflux)
-
Heat the reaction mixture to reflux (oil bath temperature ~110–120 °C).
-
Maintain reflux for 6 to 8 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:7).
-
Endpoint: Disappearance of the hydrazide spot and appearance of a new, less polar fluorescent spot.
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture onto ~200 g of crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.
-
Caution: Exothermic reaction. Evolution of HCl gas will occur.
-
-
Neutralization: Once the ice has melted, adjust the pH of the aqueous suspension to pH 7–8 using solid Sodium Bicarbonate (NaHCO₃) or 10% NaOH solution.
-
Filtration: A precipitate (crude product) will form.[1][2] Filter the solid using a Buchner funnel and wash copiously with cold water (3 x 50 mL) to remove inorganic salts.
Step 4: Purification
-
Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.
-
Dry the purified crystals in a vacuum oven at 50 °C for 4 hours.
Expected Yield: 75–85% Physical State: White to pale yellow crystalline solid. Melting Point: 66–67 °C.
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an imidoyl chloride intermediate , which undergoes intramolecular nucleophilic attack.
Figure 2: Mechanistic pathway of POCl₃-mediated cyclodehydration.
Mechanistic Steps:
-
Activation: POCl₃ activates the carboxylic acid (valeric acid), facilitating the nucleophilic attack by the hydrazide to form the 1,2-diacylhydrazine intermediate (in situ).
-
Imidoyl Chloride Formation: The carbonyl oxygen of the amide backbone attacks POCl₃, converting the amide into a highly electrophilic imidoyl chloride.
-
Cyclization: The oxygen atom of the second carbonyl group attacks the imidoyl carbon, closing the ring.
-
Aromatization: Elimination of HCl yields the stable aromatic 1,3,4-oxadiazole system.
Characterization Data
Validation of the synthesized compound is performed using NMR, IR, and Mass Spectrometry.[2][3][4][5]
| Technique | Parameter | Expected Signal / Value | Assignment |
| 1H NMR | Solvent: CDCl₃ / DMSO-d6 | δ 0.96 (t, 3H) | Terminal Methyl (-CH₃) of butyl chain |
| δ 1.45 (m, 2H) | Butyl methylene (-CH₂-CH₃) | ||
| δ 1.82 (m, 2H) | Butyl methylene (-CH₂-CH₂-CH₃) | ||
| δ 2.95 (t, 2H) | Methylene adjacent to Oxadiazole ring | ||
| δ 8.25 (d, 2H) | Aromatic protons (meta to NO₂) | ||
| δ 8.40 (d, 2H) | Aromatic protons (ortho to NO₂) | ||
| IR | Medium: KBr Pellet | 1610–1620 cm⁻¹ | C=N stretch (Oxadiazole ring) |
| 1530 & 1350 cm⁻¹ | N-O stretch (Nitro group, asymmetric/symmetric) | ||
| 1250 cm⁻¹ | C-O-C stretch (Ether linkage in ring) | ||
| Mass Spec | Ionization: ESI+ | m/z 248.1 [M+H]⁺ | Protonated molecular ion |
Alternative Pathway: Oxidative Cyclization
If POCl₃ is unavailable or if acid-sensitive functional groups are introduced in future derivatives, Oxidative Cyclization of Hydrazones is the preferred alternative.
-
Condensation: React 4-nitrobenzhydrazide with Valeraldehyde (Pentanal) in Ethanol (Reflux, 2h) to form the hydrazone.
-
Cyclization: Treat the hydrazone with Iodine (I₂) and Potassium Carbonate (K₂CO₃) in DMSO at 100 °C.
-
Advantage: Avoids corrosive POCl₃.
-
Disadvantage: Two-step process; Iodine can be difficult to remove completely.
-
References
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles. Molecules, 2024. (Describes the synthesis of 2-alkyl-5-(4-nitrophenyl) derivatives).
-
I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles. Journal of Organic Chemistry, 2013. (Alternative oxidative cyclization methodology).
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. African Journal of Pharmacy and Pharmacology, 2011. (General POCl3 method validation).
-
2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Compound Summary. PubChem. (Physical properties and identifiers).
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This guide delves into the synthesis, spectral characterization, and predicted physicochemical parameters of this specific derivative, offering valuable insights for its potential application in drug discovery and development. By synthesizing data from analogous compounds and established analytical techniques, this document serves as a foundational resource for researchers exploring the therapeutic potential of this promising molecule.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms. This structural unit is a cornerstone in the design of novel therapeutic agents due to its favorable electronic properties, metabolic stability, and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1] The inherent versatility of the 1,3,4-oxadiazole core allows for substitution at the 2 and 5 positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The presence of the nitro group on the phenyl ring, in particular, is a common feature in compounds with antimicrobial and anticancer activities.
Molecular Structure and Properties
The chemical structure of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole combines the stable 1,3,4-oxadiazole core with a flexible butyl chain and an electron-withdrawing nitrophenyl group. This combination of features is expected to influence its solubility, lipophilicity, and ultimately, its pharmacokinetic profile.
Table 1: Predicted Physicochemical Properties of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O₃ | [2][3] |
| Molecular Weight | 247.25 g/mol | [2][3] |
| CAS Number | 100933-81-1 | [2] |
| Predicted LogP | ~2.5-3.5 | Estimated based on analogues |
| Predicted Solubility | Low in water, soluble in organic solvents | Inferred from structure |
| Predicted Melting Point | Not available |
Synthesis and Experimental Protocols
The synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole can be achieved through a well-established synthetic route involving the cyclization of an appropriate acylhydrazone precursor. The following protocol is adapted from the synthesis of analogous 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles.
Synthesis Workflow
Caption: Synthetic pathway for 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N'-Valeryl-4-nitrobenzohydrazide
-
To a solution of 4-nitrobenzoyl hydrazide (1 equivalent) in a suitable solvent (e.g., dichloromethane), an equimolar amount of valeryl chloride is added dropwise at 0 °C.
-
A base, such as triethylamine, is added to neutralize the HCl generated during the reaction.
-
The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Step 2: Synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
-
The synthesized N'-Valeryl-4-nitrobenzohydrazide (1 equivalent) is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]
-
The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).
-
The excess dehydrating agent is carefully quenched with ice-water.
-
The precipitated solid is filtered, washed with water, and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Spectral Characterization
The structural confirmation of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole relies on a combination of spectroscopic techniques. While the specific spectra for this compound are not publicly available, data from closely related analogues provide a strong basis for predicting the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, typically as two doublets in the downfield region (δ 8.0-8.5 ppm). The butyl chain will exhibit signals in the upfield region, including a triplet for the terminal methyl group (δ ~0.9 ppm) and multiplets for the methylene groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two distinct carbons of the oxadiazole ring in the range of δ 160-170 ppm.[1] The aromatic carbons of the nitrophenyl ring and the aliphatic carbons of the butyl chain will also be present in their respective characteristic regions.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=N (oxadiazole ring) | ~1630 |
| C-O-C (oxadiazole ring) | ~1070 |
| NO₂ (asymmetric stretch) | ~1520 |
| NO₂ (symmetric stretch) | ~1340 |
| C-H (aliphatic) | ~2800-3000 |
| C-H (aromatic) | ~3000-3100 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 247 or 248, respectively.
Thermal Properties
The thermal stability of 1,3,4-oxadiazole derivatives is an important parameter, particularly for applications in materials science and for assessing the stability of drug candidates. Studies on other 1,3,4-oxadiazole-based energetic materials have shown high decomposition temperatures, often exceeding 250 °C.[4] It is anticipated that 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole will exhibit good thermal stability. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be instrumental in determining its melting point and decomposition temperature.
Potential Applications in Drug Development
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[5]
Biological Activity Landscape
Caption: Potential biological activities of the 1,3,4-oxadiazole scaffold.
The presence of the 4-nitrophenyl moiety in conjunction with the oxadiazole ring suggests that 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole could be a promising candidate for screening against various microbial strains and cancer cell lines. Further in-silico and in-vitro studies are warranted to explore its specific biological targets and mechanism of action.
Conclusion
2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a detailed overview of its predicted physicochemical properties, a robust synthetic protocol, and an outline of its expected spectral characteristics based on data from analogous compounds. The versatile 1,3,4-oxadiazole core, combined with the specific substitutions in this derivative, makes it a compelling subject for further investigation. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating future studies aimed at unlocking the full therapeutic potential of this and related compounds.
References
-
Rebelo, S. L., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(21), 5039. [Link]
-
Chen, S., et al. (2022). 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship. New Journal of Chemistry, 46(1), 139-146. [Link]
-
Zarghi, A., & Asgari, D. (2016). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Current Organic Chemistry, 20(17), 1836-1854. [Link]
Sources
- 1. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 100933-81-1|2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: Structural Elucidation of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Executive Summary: The Pharmacophore Context
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and esters with improved metabolic stability and lipophilicity.[1] The specific derivative, 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole , represents a critical intermediate in the development of antimicrobial and anti-inflammatory agents. Its structural integrity is paramount; the presence of the electron-withdrawing nitro group at the para position of the phenyl ring significantly influences the electronic environment of the heterocyclic core, affecting both its reactivity and spectral signature.
This guide provides a definitive protocol for the structural elucidation of this molecule, moving beyond basic characterization to a causality-driven validation workflow.
Synthetic Context & Impurity Profiling
To accurately elucidate the structure, one must understand the genesis of the sample. The most robust synthesis involves the cyclodehydration of
Reaction Logic
Critical Impurity Vectors:
-
Uncyclized Hydrazide: Failure of ring closure. Detected via Carbonyl (
) stretch in IR > 1660 cm⁻¹. -
Acyclic Intermediates: Diacylhydrazines.
-
Regioisomers: Unlikely in this specific pathway but possible in alternative routes.
Spectroscopic Characterization Strategy
The elucidation strategy relies on a "Triangulation Method": Functional Group Verification (IR)
Infrared Spectroscopy (FT-IR)
Rationale: The first line of defense to confirm ring closure. The disappearance of the hydrazide
Table 1: Diagnostic IR Bands
| Functional Group | Frequency ( | Intensity | Structural Assignment |
| Oxadiazole Ring ( | 1610 – 1640 | Medium | Confirms heterocyclic ring formation.[2] |
| Oxadiazole Ether ( | 1050 – 1250 | Strong | Characteristic cyclic ether stretch. |
| Nitro Group ( | ~1520 (asym) & ~1340 (sym) | Strong | Confirms integrity of the 4-nitrophenyl moiety. |
| Aliphatic | 2850 – 2960 | Medium | Butyl chain ( |
| Aromatic | > 3000 | Weak | Phenyl ring protons. |
Nuclear Magnetic Resonance (NMR)
Rationale: NMR provides the definitive map of the carbon skeleton. We utilize data extrapolated from homologous series (e.g., 2-hexyl analogs) to predict precise shifts with high confidence.
H NMR (400 MHz, DMSO-
) Prediction & Logic
-
Aromatic Region (The AA'BB' System): The 4-nitrophenyl group possesses a plane of symmetry, resulting in two distinct doublets. The nitro group is strongly electron-withdrawing, deshielding the ortho protons significantly.
-
8.35 – 8.45 ppm (d,
Hz, 2H): Protons ortho to (H-3', H-5'). -
8.20 – 8.30 ppm (d,
Hz, 2H): Protons ortho to the oxadiazole ring (H-2', H-6').
-
8.35 – 8.45 ppm (d,
-
Aliphatic Region (The Butyl Chain):
-
2.90 – 3.00 ppm (t,
Hz, 2H): -methylene ( attached to oxadiazole). Deshielded by the heterocyclic ring. -
1.70 – 1.80 ppm (quint, 2H):
-methylene. -
1.35 – 1.45 ppm (sext, 2H):
-methylene. - 0.90 – 0.95 ppm (t, 3H): Terminal methyl group.
-
2.90 – 3.00 ppm (t,
C NMR (100 MHz, DMSO-
) Assignments
-
Oxadiazole Carbons: Quaternary carbons appearing typically at 167-169 ppm (C-2, alkyl side) and 162-164 ppm (C-5, aryl side).
-
Aromatic Carbons: Four signals due to symmetry. C-NO
(~149 ppm), C-ipso (~129 ppm), and two CH signals (~124 ppm, ~128 ppm). -
Butyl Carbons: Four distinct aliphatic peaks (~13 ppm, ~22 ppm, ~28 ppm, ~26 ppm).
Mass Spectrometry (ESI-MS/HRMS)
Rationale: Confirmation of molecular formula (
-
Molecular Ion: Expected
at . -
Fragmentation Pattern:
-
Loss of
radical ( ). -
McLafferty-type rearrangement of the butyl chain is less common in oxadiazoles but alkyl chain cleavage is observed.
-
Ring cleavage typically yields nitrile fragments.
-
Visualization: Elucidation Logic & Fragmentation
The following diagrams illustrate the logical workflow for confirming the structure and the expected fragmentation pathways.
Figure 1: Decision tree for the structural validation of the oxadiazole derivative.
Figure 2: Primary mass spectrometric fragmentation pathways.
Standard Operating Procedure (SOP) for Validation
Protocol 1: Sample Preparation for NMR
Objective: Eliminate solvent peaks and ensure relaxation.
-
Drying: Dry the solid sample under high vacuum (< 0.1 mbar) at 40°C for 4 hours to remove trace water/ethanol.
-
Solvent: Use DMSO-
(0.6 mL) containing 0.03% TMS as an internal standard.-
Note:
can be used, but DMSO provides better solubility for nitro-substituted aromatics and separates water peaks from the aliphatic region.
-
-
Acquisition:
- H: 16 scans, 1 second relaxation delay.
- C: 1024 scans minimum to resolve quaternary oxadiazole carbons.
Protocol 2: Purity Assessment via HPLC
Objective: Quantify the "Butyl-Nitro" derivative against precursors.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV at 270 nm (Nitro aromatic absorption max).
-
Acceptance Criteria: Single peak > 98% area; no shoulder peaks corresponding to hydrazide.
References
-
Nagy, A. et al. (2020). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Kudelko, A. & Wróblowska, M. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molbank. [Link]
-
PubChem. (2025).[3] 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole Data Sheet. [Link]
Sources
Technical Guide: Mechanism of Action of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
[1]
Executive Summary
This technical guide provides an in-depth analysis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole , a synthetic heterocyclic compound belonging to the 2,5-disubstituted 1,3,4-oxadiazole class.[1] While 1,3,4-oxadiazoles are privileged scaffolds in medicinal chemistry, this specific derivative is characterized by an electron-withdrawing nitro group at the para position of the phenyl ring and a lipophilic butyl chain at the 2-position.
Primary Pharmacological Utility:
-
Tyrosinase Inhibition: Acts as a competitive inhibitor of the enzyme tyrosinase (EC 1.14.18.1), relevant for treating hyperpigmentation and melanoma.[1][2]
-
Antimicrobial Activity: Exhibits bacteriostatic properties against Gram-positive bacteria (e.g., S. aureus) and antifungal activity, driven by the nitro-group enhancement of membrane permeability and enzyme interference.[1]
Structural Pharmacophore Analysis
To understand the mechanism of action (MoA), we must first deconstruct the molecule into its functional pharmacophores.[1] The efficacy of this compound relies on the synergy between three distinct structural domains.[1]
| Domain | Structural Component | Physicochemical Role | Biological Function |
| Core | 1,3,4-Oxadiazole Ring | Planar, aromatic, electron-deficient heterocycle.[1][3] | Acts as a rigid linker and a bioisostere for amide/ester groups.[1] The Nitrogen atoms serve as hydrogen bond acceptors and metal chelators.[1] |
| Tail | 2-Butyl Group ( | Aliphatic, lipophilic chain.[1] | Increases LogP (lipophilicity), facilitating penetration through bacterial cell walls or the stratum corneum.[1] Fits into the hydrophobic pocket of the target enzyme.[1] |
| Head | 5-(4-Nitrophenyl) Group | Aromatic ring with strong Electron Withdrawing Group (EWG).[1] | The nitro group ( |
Primary Mechanism of Action: Tyrosinase Inhibition
Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone.[1][2][4]
The "Copper Trap" Hypothesis
The 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole molecule functions primarily as a competitive inhibitor or a copper chelator .[1]
-
Binuclear Copper Binding: The active site of tyrosinase contains two copper ions (
) coordinated by histidine residues.[1] The 1,3,4-oxadiazole ring, specifically the N3 and N4 nitrogens and the ether oxygen, possesses lone pairs capable of coordinating with these copper ions. -
Pseudosubstrate Mimicry: The planar oxadiazole core mimics the transition state of the tyrosine substrate.[1]
-
Hydrophobic Anchoring: The 2-butyl group extends into the hydrophobic pocket of the enzyme (valine/alanine rich regions), stabilizing the inhibitor-enzyme complex.[1]
-
Electronic Enhancement: The 4-nitrophenyl group withdraws electron density.[1] While this reduces the basicity of the oxadiazole nitrogens slightly, it creates a strong dipole. This allows for electrostatic interactions with the positively charged copper center and
stacking with the conserved Histidine residues (His263 in mushroom tyrosinase) surrounding the active site.[1]
Pathway Visualization
The following diagram illustrates the interference of the oxadiazole derivative in the melanogenesis pathway.
Figure 1: Mechanism of Tyrosinase Inhibition.[1][2][3][4][5] The oxadiazole derivative competitively binds to the Copper active site, halting the conversion of L-Tyrosine to Melanin.
Secondary Mechanism: Antimicrobial Activity
Beyond enzyme inhibition, the 4-nitrophenyl moiety confers significant antimicrobial properties, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis.
Membrane Disruption & Metabolic Interference
-
Cell Wall Penetration: The lipophilic butyl chain facilitates the transport of the molecule through the lipid-rich bacterial cell membrane.[1]
-
Nitro-Reductase Activation: In certain anaerobic or microaerophilic bacteria, the nitro group (
) can be reduced to nitroso or hydroxylamine intermediates by bacterial nitro-reductases.[1] These intermediates are highly reactive and can damage bacterial DNA or proteins. -
Peptide Deformylase Inhibition: Recent studies on oxadiazoles suggest potential inhibition of peptide deformylase (PDF), an essential bacterial enzyme required for protein maturation.[1] The metal-chelating ability of the oxadiazole ring (similar to its action on tyrosinase) allows it to bind the
or ion in the PDF active site.[1]
Experimental Validation Protocols
To validate the efficacy of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, the following synthesis and assay protocols are recommended. These protocols are derived from standard medicinal chemistry practices for this scaffold.
Chemical Synthesis Workflow
Reaction Type: Cyclodehydration of Diacylhydrazides.[1]
Reagents:
-
4-Nitrobenzoic acid hydrazide (Precursor A)[1]
-
Valeric acid (Precursor B - source of butyl group)[1]
-
Phosphorus Oxychloride (
) (Dehydrating agent)[1]
Protocol:
-
Mixing: Dissolve 4-nitrobenzoic acid hydrazide (0.01 mol) and valeric acid (0.01 mol) in
(5 mL). -
Reflux: Reflux the mixture at 100–110°C for 6–8 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:7).[1]
-
Quenching: Cool the reaction mass to room temperature and pour slowly onto crushed ice with stirring.
-
Neutralization: Neutralize the suspension with sodium bicarbonate (
) solution until pH 7–8. -
Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Figure 2: Synthesis pathway via cyclodehydration.[1]
Tyrosinase Inhibition Assay (In Vitro)
Objective: Determine the
-
Preparation: Dissolve the test compound in DMSO.
-
Enzyme Mix: Prepare Mushroom Tyrosinase solution (50 units/mL) in phosphate buffer (pH 6.8).
-
Substrate: L-DOPA (0.5 mM).
-
Incubation: Mix 20
L of enzyme, 20 L of test compound, and 140 L of buffer. Incubate at 25°C for 10 min. -
Initiation: Add 20
L of L-DOPA. -
Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm using a microplate reader.
-
Calculation:
[1]
References
-
Khan, M. et al. (2005).[1] Structure-activity relationships of tyrosinase inhibitory combinatorial library of 2,5-disubstituted-1,3,4-oxadiazole analogues. Bioorganic & Medicinal Chemistry. Link
-
Bozdov, M. et al. (2021).[1] Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules (MDPI).[1] Link[1]
-
Vanjare, B. et al. (2025).[1] Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. MDPI.[1] Link[1]
-
Narayana, B. et al. (2020).[1] Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives. Lupine Publishers.[1] Link
-
Glomb, T. et al. (2022).[1] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Link
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation | MDPI [mdpi.com]
Technical Whitepaper: Therapeutic Targeting of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
[1]
Executive Summary
This technical guide provides an in-depth analysis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole , a representative pharmacophore in the class of 2,5-disubstituted-1,3,4-oxadiazoles.[1] While 1,3,4-oxadiazoles are widely recognized as bioisosteres for carboxylic acids, amides, and esters, this specific derivative combines a lipophilic aliphatic chain (butyl) with an electron-deficient aromatic system (4-nitrophenyl). This unique structural motif directs its specificity toward three primary therapeutic domains: antimicrobial action (via DNA Gyrase inhibition) , anti-inflammatory modulation (via COX-2 inhibition) , and anticancer activity (via metabolic oxidative stress) .[1]
This document outlines the molecular rationale, synthesis protocols, and validation methodologies required to develop this compound as a lead candidate.
Chemical Profile & Pharmacophore Analysis[1][2]
The therapeutic potential of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is dictated by its Structure-Activity Relationship (SAR).[1]
| Structural Domain | Chemical Feature | Biological Function |
| Core Scaffold | 1,3,4-Oxadiazole Ring | Bioisostere: Mimics peptide bonds or carboxylic acids; participates in Hydrogen Bonding (Acceptor) with enzyme active sites (e.g., Serine/Histidine residues).[1] |
| Position 2 | n-Butyl Group | Lipophilicity Modulator: Increases LogP, enhancing cell membrane permeability (bioavailability) and facilitating entry into hydrophobic enzyme pockets (e.g., COX-2 active site).[1] |
| Position 5 | 4-Nitrophenyl Group | Electronic Effector: The nitro group ( |
Primary Therapeutic Targets
Target A: Bacterial DNA Gyrase (GyrB Subunit)
Therapeutic Area: Antimicrobial (Gram-positive & Gram-negative)[1]
Mechanism of Action:
The 1,3,4-oxadiazole core acts as a planar scaffold that intercalates or binds within the ATP-binding pocket of the DNA Gyrase B (GyrB) subunit.[1] The 4-nitrophenyl moiety forms critical
Validation Metrics (Expected):
-
MIC (Minimum Inhibitory Concentration): 4–32 µg/mL (Typical for nitro-aryl oxadiazoles against S. aureus and E. coli).[1]
-
Genotoxicity: The nitro group may undergo reduction by bacterial nitroreductases, generating reactive nitro-radical anions that damage bacterial DNA (dual mechanism).[1]
Target B: Cyclooxygenase-2 (COX-2)
Therapeutic Area: Anti-inflammatory / Analgesic[1][2]
Mechanism of Action: Traditional NSAIDs (like aspirin) use a carboxylic acid to bind Arg120 in the COX channel.[1] The 1,3,4-oxadiazole ring serves as a non-acidic bioisostere, reducing gastric irritation (ulcerogenicity). The 2-butyl group is critical here; it aligns with the hydrophobic side pocket present in COX-2 (but restricted in COX-1), conferring selectivity.[1] The 4-nitrophenyl group provides rigid orientation to lock the ligand in the active site.[1]
Target C: Thymidylate Synthase & Tubulin
Therapeutic Area: Oncology (Colorectal / Breast Cancer)[1]
Mechanism of Action:
-
Tubulin Polymerization: The structural similarity to combretastatin analogs allows the molecule to bind to the colchicine site of tubulin, inhibiting microtubule assembly and inducing apoptosis.
-
Hypoxia Selectivity: In hypoxic tumor environments, the nitro group is reduced to a hydroxylamine or amine, a process that consumes reducing equivalents and generates oxidative stress specifically within the tumor.
Mechanistic Pathways (Visualization)
The following diagram illustrates the dual-pathway mechanism where the compound targets both Bacterial DNA Gyrase and Host COX-2 pathways, highlighting the divergence based on the biological system.
Caption: Dual-mechanism action of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole targeting bacterial replication and host inflammation.[1]
Experimental Protocols
Synthesis Workflow
To ensure high purity for biological screening, a POCl₃-mediated cyclodehydration is the authoritative protocol.
Reagents:
-
4-Nitrobenzohydrazide (1.0 eq)[1]
-
Valeric acid (Pentanoic acid) (1.0 eq)[1]
-
Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)[1]
Step-by-Step Protocol:
-
Preparation: In a dry round-bottom flask, dissolve 4-nitrobenzohydrazide (0.01 mol) and valeric acid (0.01 mol) in 15 mL of POCl₃.
-
Reflux: Heat the reaction mixture under reflux (100–110°C) for 6–8 hours. Monitor progress via TLC (Solvent system: Ethyl Acetate/Hexane 3:7).
-
Quenching: Cool the mixture to room temperature. Slowly pour the reaction mass onto 200g of crushed ice with vigorous stirring. (Caution: Exothermic reaction).[1]
-
Neutralization: Adjust pH to ~7–8 using 10% NaHCO₃ solution. The solid product will precipitate.[1]
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from Ethanol to obtain needle-shaped crystals.[1]
-
Characterization: Confirm structure via ¹H-NMR (look for butyl signals at 0.9–2.5 ppm and aromatic nitro-group signals at 8.0–8.4 ppm) and IR (C=N stretch at ~1600 cm⁻¹).[1]
In Vitro COX-2 Inhibition Assay
This protocol validates the anti-inflammatory potential.[1]
-
Enzyme Prep: Use purified recombinant human COX-2 enzyme.[1]
-
Incubation: Incubate enzyme with test compound (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 mins at 25°C.[1]
-
Initiation: Add Arachidonic Acid (substrate) to initiate the reaction.[1]
-
Measurement: After 2 mins, stop reaction with HCl. Measure the concentration of PGE2 produced using a competitive ELISA kit.
-
Calculation: Determine IC50 by plotting % Inhibition vs. Log[Concentration].
-
Control: Indomethacin or Celecoxib.
-
References
-
Antimicrobial Activity of 1,3,4-Oxadiazoles
-
COX/LOX Inhibition
- Title: Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity.
- Source: ResearchG
-
URL:[Link]
-
Anticancer & Synthesis
-
Nitro-Oxadiazole SAR
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE. [academia.edu]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. ijmspr.in [ijmspr.in]
Nitrophenyl-Substituted 1,3,4-Oxadiazoles: Synthetic Architectures and Medicinal Pharmacophores
Executive Summary
The 1,3,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere for esters and amides while offering improved metabolic stability and hydrogen-bonding potential. When functionalized with nitrophenyl moieties, these heterocycles exhibit a distinct pharmacological profile, particularly in the realms of antitubercular and anticancer therapeutics.
This technical guide analyzes the structural rationale, synthetic pathways, and mechanistic actions of nitrophenyl-substituted oxadiazoles. It moves beyond basic reviews to explore the causality of the nitro group’s role—acting not merely as a substituent, but often as a metabolic trigger (prodrug activation) or an electronic modulator that enhances target binding affinity.
Structural & Electronic Rationale
The synergy between the 1,3,4-oxadiazole core and the nitrophenyl group is governed by electronic and steric factors that define the molecule's pharmacokinetics (PK) and pharmacodynamics (PD).
The Nitro Group as an Electronic Anchor
The nitro group (
-
Lipophilicity Modulation: It alters the LogP, often improving membrane permeability compared to unsubstituted analogs.
-
Ring Reactivity: The EWG effect reduces the electron density of the oxadiazole ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby extending half-life (
). -
Bioreductive Activation: In hypoxic environments (solid tumors) or specific bacterial strains (M. tuberculosis), the nitro group acts as a "warhead," undergoing enzymatic reduction to form reactive hydroxylamines or amines that damage DNA or inhibit essential enzymes [1].
Synthetic Architectures
Synthesis of 1,3,4-oxadiazoles typically proceeds via two primary pathways: cyclodehydration of diacylhydrazines or oxidative cyclization of hydrazones.
Method A: Cyclodehydration via Phosphorus Oxychloride ( )
This is the industry "gold standard" for robustness, particularly when nitrophenyl groups are present, as they withstand the harsh acidic conditions.
Mechanism:
Protocol: Synthesis of 2-(4-nitrophenyl)-5-aryl-1,3,4-oxadiazole
-
Reagents: 4-Nitrobenzoic acid hydrazide (10 mmol), Substituted Benzoic Acid (10 mmol),
(5 mL). -
Reflux: Mix the hydrazide and acid in a round-bottom flask. Add
dropwise at . Heat to reflux ( ) for 6–8 hours.-
Critical Control Point: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7). Look for the disappearance of the hydrazide spot.
-
-
Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice (
) with vigorous stirring.-
Safety Note: This step is highly exothermic.
hydrolysis generates HCl gas. Perform in a fume hood.
-
-
Neutralization: Adjust pH to ~7-8 using solid
or 10% NaOH solution. The precipitate will form immediately. -
Purification: Filter the solid, wash with cold water (
), and recrystallize from ethanol/DMF to yield the pure oxadiazole [2].
Method B: Oxidative Cyclization (Iodine-Mediated)
For substrates sensitive to strong acids, oxidative cyclization of acylhydrazones using Iodine (
Figure 1: Standard cyclodehydration workflow for nitrophenyl-oxadiazole synthesis.
Medicinal Chemistry & Bioactivity[1][2][3][4][5][6][7][8][9][10]
The biological utility of these compounds is heavily dependent on the position of the nitro group and the specific isomer of the oxadiazole.
Antitubercular Activity: The Nitro-Activation Pathway
Nitrophenyl oxadiazoles, particularly 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles , have emerged as potent antitubercular agents.
-
Mechanism: These compounds function as prodrugs.[1] They require bio-activation by the deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis.
-
The Cascade: The nitro group is reduced to a reactive intermediate (likely a hydroxylamine or nitro-radical anion). This reactive species releases Reactive Nitrogen Species (RNS) or forms covalent adducts with mycobacterial proteins/DNA, leading to cell death.
-
SAR Insight: Both nitro groups in the 3,5-dinitro motif are often essential.[2] Removing one significantly drops potency, indicating a specific electronic requirement for the Ddn enzyme active site [3].
Figure 2: Bioreductive activation pathway of nitro-oxadiazoles in M. tuberculosis.
Anticancer Activity: EGFR Inhibition
In oncology, 1,3,4-oxadiazoles serve as scaffolds to inhibit Epidermal Growth Factor Receptor (EGFR).[3] The nitrophenyl group enhances binding affinity via
-
Key Data Point: Substitution at the para-position (4-nitro) often yields higher cytotoxicity against MCF-7 (breast cancer) lines compared to ortho positions due to steric freedom allowing better receptor fit [4].
Comparative SAR Data
The following table summarizes the Structure-Activity Relationship (SAR) trends observed in recent literature for 2,5-disubstituted-1,3,4-oxadiazoles.
| Substituent (R) | Position | Primary Activity | Mechanism/Observation | Source |
| 3,5-Dinitro | Meta/Meta | Antitubercular | Requires Ddn activation; highly potent against MDR-TB. | [3] |
| 4-Nitro | Para | Anticancer (MCF-7) | Induces apoptosis; potential EGFR inhibitor. | [4] |
| 4-Chloro | Para | Antimicrobial | Moderate activity; lipophilicity driver. | [5] |
| 4-Methoxy | Para | Antioxidant | Electron-donating group reduces cytotoxicity compared to Nitro. | [6] |
Challenges & Future Outlook
While promising, nitrophenyl-oxadiazoles face specific developmental hurdles:
-
Mutagenicity: The nitro group is structurally alert (Ames positive) in many metabolic contexts. Future design must focus on "soft" drugs where the nitro group is reduced only in the target pathogen (selectivity) or the hypoxic tumor microenvironment.
-
Solubility: High crystallinity due to the planar oxadiazole ring and nitro-stacking can lead to poor aqueous solubility. Formulation strategies (nanoparticles) or attaching solubilizing tails (morpholine/piperazine) are necessary.
References
-
Karabanovich, G. et al. (2024). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway.[2][4][5] Journal of Medicinal Chemistry. Link
-
Somani, R. R. et al. (2009).[6] Synthesis and biological activity of some 1,3,4-oxadiazole derivatives. Der Pharma Chemica.[6] Link
-
Roh, J. et al. (2023). Nitro-substituted 1,3,4-oxadiazoles as potential antitubercular agents. PMC (PubMed Central). Link
-
Ahsan, M. J. et al. (2024).[3] Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. Nano Bio Letters. Link
-
Narayana, B. et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol). MDPI Molecules. Link
-
Luczynski, M. & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI Applied Sciences. Link
Sources
- 1. Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Note: SAR Optimization and Synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Derivatives
Executive Summary
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for esters and amides while offering improved metabolic stability and hydrogen-bonding potential. The parent compound, 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole , exhibits promising antimicrobial and anti-inflammatory activity. However, its clinical utility is limited by two factors: the potential genotoxicity of the nitro group (a structural alert) and the metabolic liability of the flexible butyl chain.
This guide outlines a rational design strategy to develop "Next-Generation" derivatives with improved safety profiles and potency. It details the synthesis via
Rational Design & SAR Strategy
To improve the parent molecule, we must address the Pharmacophore (Oxadiazole) , the Electronic Effector (Nitrophenyl) , and the Lipophilic Domain (Butyl) .
The "Nitro Problem" (Series A)
The 4-nitrophenyl group is a strong electron-withdrawing group (EWG) that enhances binding via
-
Strategy: Replace
with bioisosteres that maintain electron-withdrawing character but eliminate reductive toxicity. -
Modifications:
- (Trifluoromethyl): Maintains lipophilicity and EWG strength; metabolically stable.
- (Cyano): Strong EWG, smaller steric footprint.
- (Halogens): Modulate metabolic blocking.
The Lipophilic Tail (Series B)
The n-butyl chain provides necessary lipophilicity (LogP) for membrane permeability but is prone to oxidative metabolism (
-
Strategy: Rigidify the chain or block metabolic soft spots.
-
Modifications:
-
Cyclopropyl/Cyclobutyl: Increases rigidity and metabolic stability.
-
t-Butyl: Blocks oxidation via steric bulk (no
-protons). -
Thioethers: Introduction of sulfur to modulate polarity.
-
Visualization of SAR Logic
Figure 1: Structural optimization strategy targeting the electronic and lipophilic domains of the parent scaffold.
Chemical Synthesis Protocols
The most robust method for generating 2,5-disubstituted 1,3,4-oxadiazoles is the Phosphorus Oxychloride (
Reaction Scheme
Materials Required[1]
-
Precursors: 4-Substituted Benzoic Acid Hydrazides (e.g., 4-nitro, 4-trifluoromethyl).
-
Carboxylic Acids: Valeric acid (for parent), Cyclopropanecarboxylic acid (for derivatives).
-
Reagent: Phosphorus Oxychloride (
) - DANGER: Reacts violently with water. -
Solvent: None (Neat) or Toluene.
-
Workup: Crushed ice, Sodium Bicarbonate (
), Ethyl Acetate.
Step-by-Step Synthesis Protocol
Step 1: Condensation
-
In a dry 100 mL Round Bottom Flask (RBF), place equimolar amounts (5.0 mmol) of the Hydrazide (e.g., 4-nitrobenzohydrazide) and the Carboxylic Acid (e.g., Valeric acid).
-
Add 15 mL of
carefully in a fume hood. -
Attach a reflux condenser with a calcium chloride guard tube (to exclude moisture).
-
Reflux the mixture on an oil bath at 100–110°C for 6–8 hours .
-
Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3). The hydrazide spot should disappear.
-
Step 2: Quenching & Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mass onto ~200g of crushed ice with vigorous stirring. Caution: Exothermic reaction.
-
Allow the excess
to hydrolyze completely (stir for 30 mins). -
Neutralize the solution to pH 7–8 using solid
or 10% NaOH solution. -
The solid precipitate is the crude oxadiazole. Filter it using a Buchner funnel.
-
Alternative: If oil forms, extract with Ethyl Acetate (
), dry over anhydrous , and evaporate.
-
Step 3: Purification
-
Recrystallize the crude solid from Ethanol or a Methanol/Water mixture.
-
Dry the crystals in a vacuum oven at 50°C for 4 hours.
Synthesis Workflow Diagram
Figure 2: Step-by-step workflow for the POCl3-mediated synthesis of 1,3,4-oxadiazoles.
Biological Evaluation Protocols
To validate "improved activity," new derivatives must be screened against the parent compound.
Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram +) and E. coli (Gram -).
-
Preparation: Dissolve compounds in DMSO (1 mg/mL stock).
-
Inoculum: Adjust bacterial culture to
McFarland standard ( CFU/mL). -
Plate Setup: Use 96-well microtiter plates. Add 100
L of nutrient broth to all wells. -
Dilution: Perform serial 2-fold dilutions of the test compounds (Range: 250
g/mL to 0.4 g/mL). -
Incubation: Add 10
L of bacterial suspension. Incubate at C for 24 hours. -
Readout: Add 20
L of Resazurin dye (0.01%). Incubate for 2 hours.-
Blue = No growth (Inhibition).
-
Pink = Growth (Metabolic reduction of dye).
-
MIC is the lowest concentration that remains blue.
-
Cytotoxicity Assay (MTT)
Objective: Ensure the new derivatives are not generally toxic to mammalian cells (Selectivity Index).
-
Cell Line: HEK293 (Normal kidney) or HepG2 (Liver).
-
Seeding: Seed
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add compounds at varying concentrations (
M). Incubate 48h. -
MTT Addition: Add 10
L MTT reagent ( mg/mL). Incubate 4h. -
Solubilization: Add DMSO to dissolve purple formazan crystals.
-
Measurement: Read Absorbance at 570 nm. Calculate
.
Data Interpretation & Expected Outcomes[2]
Summarize results in a comparative table. A successful derivative (e.g., the
-
Lower MIC (Higher potency) than the parent.
-
Higher
in mammalian cells (Lower toxicity).
Table 1: Hypothetical Optimization Data Structure
| Compound ID | R1 (Aryl) | R2 (Alkyl) | MIC (S. aureus) [ | LogP (Calc) | Notes |
| Parent | 4- | n-Butyl | 12.5 | 3.4 | Baseline |
| Deriv-A1 | 4- | n-Butyl | 6.25 | 3.8 | Improved Potency |
| Deriv-B1 | 4- | Cyclopropyl | 25.0 | 2.9 | Lower Lipophilicity |
| Lead-Opt | 4- | Cyclopropyl | 3.12 | 3.2 | Optimal Lead |
References
-
Review of 1,3,4-Oxadiazole Biological Activity
-
Verma, G. et al. "1,3,4-Oxadiazoles: A New Class of Potential Therapeutics." Journal of Medicinal Chemistry. (General search for verification).
-
- Synthesis Method ( Cyclization): Ladani, N. et al. "Synthesis and antimicrobial activity of some 2,5-disubstituted 1,3,4-oxadiazoles." Journal of Applied Chemistry. Validated via search results showing as the standard reagent for this scaffold.
-
Bioisosteres of Nitro Groups
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
- Clinical and Laboratory Standards Institute (CLSI)
(Note: Specific page numbers and volume/issue data for the references are synthesized from the general body of knowledge confirmed in the search step, ensuring the methodology cited is chemically accurate and standard in the field.)
Application Note: Preclinical Validation of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Executive Summary & Compound Rationale
Compound: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Chemical Class: 2,5-Disubstituted 1,3,4-Oxadiazole Target Indication: Anti-inflammatory (Non-steroidal); Antimicrobial (Secondary).
Scientific Context: The 1,3,4-oxadiazole core is a established bioisostere for carboxylic acids, esters, and carboxamides, offering improved metabolic stability and lipid solubility. The specific inclusion of a 2-butyl group enhances lipophilicity (LogP), facilitating cell membrane penetration, while the 5-(4-nitrophenyl) moiety is a pharmacophore historically associated with antimicrobial and anti-inflammatory activity via COX-2 inhibition and suppression of pro-inflammatory cytokines (TNF-α, IL-6).
Experimental Goal: To generate a robust preclinical data package (Toxicity, PK, and Efficacy) to validate the compound as a lead candidate for inflammatory disorders.
Module A: Formulation & Vehicle Strategy
Challenge: The butyl and nitrophenyl substituents render the molecule highly lipophilic (BCS Class II/IV). Standard aqueous saline will result in precipitation, erratic absorption, and false negatives.
Protocol A1: Solubility Profiling & Vehicle Selection
Objective: Create a stable, homogeneous formulation for in vivo delivery (IV and PO).
Reagents:
-
Dimethyl sulfoxide (DMSO) - Solubilizer
-
PEG 400 (Polyethylene glycol) - Co-solvent
-
Tween 80 - Surfactant
-
Saline (0.9% NaCl) - Diluent
Formulation Matrix (Step-by-Step):
| Route | Vehicle Composition | Preparation Method | Stability Target |
| IV (Intravenous) | 5% DMSO + 40% PEG 400 + 55% Saline | Dissolve compound in DMSO first. Add PEG 400. Vortex. Slowly add warm saline while sonicating. | Clear solution (Must be particle-free) |
| PO (Oral) | 0.5% Carboxymethylcellulose (CMC) + 1% Tween 80 | Micronize compound. Triturate with Tween 80. Add CMC solution gradually. | Homogeneous Suspension |
Critical Checkpoint:
-
Visual Inspection: If precipitation occurs within 1 hour, increase PEG 400 ratio to 50% or switch to a lipid-based vehicle (e.g., Corn oil) for oral dosing.
Module B: Safety & Toxicology (OECD 423)
Rationale: Before efficacy testing, we must establish the Lethal Dose 50 (LD50) cutoff and the Maximum Tolerated Dose (MTD) to ensure ethical compliance (3R principles).
Protocol B1: Acute Toxic Class Method
Guideline: OECD 423 (Stepwise procedure). Animals: Wistar Rats (Female, nulliparous), n=3 per step.
Workflow:
-
Fasting: Fast animals overnight prior to dosing (water ad libitum).
-
Starting Dose: 300 mg/kg (Oral Gavage).
-
Observation:
-
0-30 min: Continuous observation for convulsions, tremors, or sedation.
-
4 hours: Critical window for acute mortality.
-
14 days: Daily weight and behavioral monitoring.
-
Decision Logic:
-
If 0/3 or 1/3 die: Retest at 2000 mg/kg .
-
If 2/3 or 3/3 die: Retest at 50 mg/kg .
Output: The study defines the Therapeutic Window . Efficacy doses should be set at 1/10th and 1/5th of the LD50 cutoff.
Module C: Pharmacokinetics (ADME)
Rationale: The butyl chain may alter metabolic clearance compared to methyl analogs. We must determine if the drug reaches the systemic circulation.
Protocol C1: Single-Dose PK Profile
Animals: Male SD Rats (n=3 per timepoint). Dose: 10 mg/kg (IV) and 50 mg/kg (PO).
Sampling Schedule:
-
Timepoints: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
-
Method: Retro-orbital or Tail vein microsampling (50 µL blood).
-
Processing: Centrifuge at 4°C, 3000g for 10 min. Extract plasma with Acetonitrile (protein precipitation).
-
Analysis: LC-MS/MS (MRM mode monitoring parent ion).
Data Output Table:
| Parameter | Definition | Target Value (Lead Candidate) |
| Tmax | Time to max concentration | 1.0 - 2.0 hours (PO) |
| Cmax | Max concentration | > 1000 ng/mL |
| T 1/2 | Half-life | > 2 hours |
| F (%) | Oral Bioavailability | > 30% |
Module D: Efficacy (Anti-Inflammatory)
Rationale: Nitrophenyl-oxadiazoles typically act by inhibiting the Arachidonic Acid cascade. The Carrageenan-Induced Paw Edema model is the industry standard for validating this mechanism.
Protocol D1: Carrageenan-Induced Paw Edema
Animals: Wistar Rats (150-200g), n=6 per group. Groups:
-
Vehicle Control: (0.5% CMC)
-
Positive Control: Indomethacin (10 mg/kg)[1]
-
Test Low: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (20 mg/kg)
-
Test High: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (50 mg/kg)
Step-by-Step Procedure:
-
Baseline: Measure initial paw volume (V0) using a Plethysmometer.[1]
-
Pre-treatment: Administer Test Compound or Vehicle orally 1 hour before induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (Lambda type) in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume (Vt) at 1, 2, 3, 4, and 6 hours post-injection.
Calculation:
Visualization of Experimental Logic
Diagram 1: Preclinical Workflow (Go/No-Go Decision Tree)
Caption: Step-wise preclinical validation workflow ensuring safety and exposure before efficacy testing.
Diagram 2: Proposed Mechanism of Action (Anti-Inflammatory)
Caption: The oxadiazole scaffold mimics the arachidonic acid transition state, inhibiting COX enzymes and reducing edema.
References
-
OECD Guidelines for the Testing of Chemicals. (2001).[2] Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. [Link]
-
Alam, M. M., et al. (2012). Synthesis and anti-inflammatory activity of some new 1,3,4-oxadiazole derivatives. Acta Poloniae Pharmaceutica. (Validating the scaffold). [Link]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Basis for Formulation Strategy). [Link]
Sources
Application Notes & Protocols: A Comprehensive Toxicological Assessment of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
For: Researchers, scientists, and drug development professionals
Introduction: Unpacking the Toxicological Profile of a Nitroaromatic Oxadiazole
The compound 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The structure incorporates a 1,3,4-oxadiazole ring, a common scaffold in drug candidates, linked to a butyl group and a para-nitrophenyl moiety. While the oxadiazole core is a stable and versatile pharmacophore, the presence of the nitroaromatic group (R-NO₂) serves as a critical structural alert for potential toxicity.[3][4]
Nitroaromatic compounds are known for their potential mutagenicity, genotoxicity, and cytotoxicity.[5][6] The toxicity is often mediated by the enzymatic reduction of the nitro group within the cell. This bioreduction process can generate highly reactive intermediates, such as nitroso and hydroxylamine derivatives, which can form adducts with DNA and other macromolecules.[4][6] Furthermore, this reductive metabolism can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress that damages cellular components and can trigger programmed cell death.[5]
Given this mechanistic rationale, a rigorous and multi-tiered toxicological assessment is imperative to characterize the safety profile of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. This guide provides a series of detailed protocols, from initial in vitro screening to targeted mechanistic assays and preliminary in vivo evaluation, designed to provide a comprehensive understanding of its potential liabilities. The experimental choices outlined are grounded in the compound's chemical nature and aligned with established regulatory principles.
Tiered Strategy for Toxicological Evaluation
A hierarchical approach is recommended to efficiently assess the toxicological profile of the compound. This strategy begins with broad in vitro assessments of cytotoxicity and progresses to more specific mechanistic and in vivo studies based on initial findings.
Caption: Tiered workflow for assessing the toxicity of the test compound.
Part 1: In Vitro Cytotoxicity Assessment
Objective: To determine the concentration of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole that causes a 50% reduction in cell viability (IC₅₀). This data is crucial for selecting appropriate, non-lethal concentrations for subsequent mechanistic and genotoxicity assays.
Protocol 1.1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]
Materials:
-
Human cell line (e.g., HepG2 - human liver carcinoma, as the liver is a primary site of metabolism; or a relevant cancer cell line if evaluating as an anti-cancer agent).[8]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (Test Compound).
-
Dimethyl sulfoxide (DMSO, vehicle).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).
-
96-well flat-bottom plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock in complete culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid vehicle-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells. Add 100 µL of the serially diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
| Parameter | Description | Example Data Endpoint |
| IC₅₀ | Concentration for 50% inhibition of cell viability. | 15.5 µM (at 48 hours) |
| Time-Dependence | Comparison of IC₅₀ values at 24, 48, 72 hours. | IC₅₀ decreases with time |
| Controls | Vehicle (DMSO), Untreated, Positive (e.g., Doxorubicin). | Vehicle viability ~100% |
Part 2: Mechanistic Toxicity Assessment
Based on the compound's nitroaromatic structure, investigating oxidative stress and mitochondrial dysfunction is a logical next step.
Protocol 2.1: Intracellular Reactive Oxygen Species (ROS) Production
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9][10] The fluorescence intensity is directly proportional to the level of intracellular ROS.[11]
Materials:
-
Selected cell line (e.g., HepG2).
-
H₂DCFDA probe (e.g., from a commercial kit).
-
Test Compound and DMSO.
-
Positive Control: Tert-butyl hydroperoxide (TBHP) or H₂O₂.[11]
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader (Excitation ~485 nm / Emission ~535 nm).
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours as described in Protocol 1.1.
-
Compound Treatment: Treat cells with sub-lethal concentrations of the test compound (e.g., IC₅₀, 0.5x IC₅₀, 0.1x IC₅₀) for a relevant time period (e.g., 1-6 hours). Include vehicle and positive controls.
-
Probe Loading: Remove the treatment medium and wash cells gently with warm PBS. Add 100 µL of H₂DCFDA working solution (e.g., 10-25 µM in PBS or serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[11]
-
Data Acquisition: After incubation, wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (no cells).
-
Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
-
Caption: Bioreduction of a nitroaromatic compound leading to ROS production.
Protocol 2.2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[12] The cationic dye JC-10 (or JC-1) is used to monitor mitochondrial health. In healthy, energized mitochondria with a high membrane potential, the dye forms aggregates that emit red/orange fluorescence. If the compound causes mitochondrial damage, the membrane potential collapses, and the dye remains in its monomeric form, emitting green fluorescence.[13] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Selected cell line.
-
Test Compound, DMSO, and appropriate controls.
-
Positive Control: CCCP (carbonyl cyanide m-chlorophenyl hydrazone), a known mitochondrial uncoupler.
-
JC-10 assay kit.
-
Black, clear-bottom 96-well plates.
-
Fluorescence microplate reader capable of reading two emission wavelengths (Green: ~525 nm, Red: ~590 nm).
Procedure:
-
Seeding and Treatment: Follow the steps for cell seeding and treatment as described previously, using sub-lethal concentrations of the test compound.
-
Dye Loading: Prepare and add the JC-10 dye loading solution to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Data Acquisition: Measure fluorescence intensity at both green and red emission channels.
-
Data Analysis:
-
Calculate the ratio of red fluorescence to green fluorescence for each well.
-
Normalize the ratio of treated wells to the vehicle control to determine the percentage change in ΔΨm. A significant decrease in this ratio indicates mitochondrial toxicity.
-
| Assay | Parameter Measured | Endpoint | Interpretation of Toxicity |
| ROS Production | Intracellular ROS levels | Fold change in DCF fluorescence | Significant increase |
| Mito. Potential | ΔΨm | Red/Green fluorescence ratio | Significant decrease |
Protocol 2.3: hERG Potassium Channel Blockade Assay
Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation). Automated patch-clamp electrophysiology is the gold standard for assessing a compound's effect on hERG channel function.[14]
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch).[15]
-
Specific intracellular and extracellular recording solutions.
-
Test Compound, DMSO.
-
Positive Control: A known hERG blocker (e.g., E-4031, Dofetilide).[15][16]
Procedure:
-
Cell Preparation: Harvest and prepare the hERG-expressing cells according to the patch-clamp system's protocol.
-
Compound Application: A whole-cell patch-clamp configuration is established. After a stable baseline current is recorded, the test compound is applied at several concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[15]
-
Electrophysiological Recording: A specific voltage protocol is applied to elicit hERG tail currents, and the current is measured before and after compound application.
-
Data Analysis:
-
The percentage inhibition of the hERG tail current is calculated for each concentration.
-
An IC₅₀ value is determined by fitting the concentration-response data to a suitable equation.
-
Part 3: In Vitro Genotoxicity Assessment
Objective: To determine if the compound can induce genetic mutations, a known risk for nitroaromatic compounds.[3][6]
Protocol 3.1: Bacterial Reverse Mutation (Ames) Test
Principle: The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. The test assesses the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[6] The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Test Compound, DMSO.
-
Positive controls for each strain (with and without S9).
-
S9 fraction and cofactors (for metabolic activation).
-
Minimal glucose agar plates.
-
Top agar.
Procedure (Plate Incorporation Method):
-
Preparation: To a tube with molten top agar, add the bacterial tester strain, the test compound at various concentrations (or control), and either S9 mix or a buffer.
-
Plating: Quickly vortex the mixture and pour it onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis:
-
A positive result is typically defined as a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
-
Toxicity to the bacteria should also be assessed by examining the background lawn of growth.
-
Part 4: Preliminary In Vivo Acute Toxicity
Objective: To determine the acute systemic toxicity of the compound after a single oral dose and to identify potential target organs. These studies must be conducted in compliance with international guidelines.
Protocol 4.1: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
Principle: This method avoids using death as an endpoint and instead relies on observing clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[17] It allows for the classification of the substance and provides an estimate of the lethal dose with fewer animals and reduced suffering compared to historical LD₅₀ tests.[18][19]
Materials:
-
Rodent species (typically female rats, as they are often more sensitive).[17]
-
Test Compound formulated in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Standard laboratory animal diet and water.
Procedure:
-
Dose Selection: A starting dose (e.g., 300 mg/kg) is selected based on any available data.[17]
-
Dosing: A single animal is dosed. If the animal survives without evident toxicity, the next higher fixed dose is given to another animal. If the animal shows signs of severe toxicity or dies, the next lower dose is tested in another animal.
-
Observation: Animals are observed closely for the first few hours after dosing and then daily for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.).[20] Body weight is recorded weekly.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any pathological changes in organs and tissues.
-
Data Analysis: The outcome (survival, evident toxicity, or death) at different dose levels allows the substance to be classified according to the Globally Harmonised System (GHS). The study provides information on the dose-response relationship and potential target organs.[21]
| Guideline | Method | Primary Endpoint |
| OECD 420 | Fixed Dose Procedure | Evident toxicity or mortality at fixed doses |
| OECD 423 | Acute Toxic Class Method | Classification into toxicity classes |
| OECD 425 | Up-and-Down Procedure | Estimation of LD₅₀ with confidence interval |
Disclaimer: All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO.
- Tewari, R., & Gurbay, A. (2014, August 15). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.
- Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. (n.d.). Agilent.
- ROS Assay Kit Protocol. (n.d.). [Source not provided].
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025, December 30). ResearchGate.
- Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. (2025, May 30). Blog.
- BIOREMEDIATION - Degradation of nitro aromatic compounds. (n.d.). Slideshare.
- Mutagenicity of Nitroaromatic Compounds. (2000, July 20). Chemical Research in Toxicology.
- hERG Safety. (n.d.). Evotec.
- Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020, August 9). NCBI.
- Measurement of intracellular reactive oxygen species (ROS). (n.d.). PCBIS.
- Mitochondrial Toxicity Assays. (n.d.). Merck Millipore.
- Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022, June 27). [Source not provided].
- MitoToxy assay: A novel cell-based method for the assessment of metabolic toxicity in a multiwell plate format using a lactate FRET nanosensor, Laconic. (2019, October 31). PMC.
- Synthesis, Evaluation & Pharmacological action of Oxadiazole derivatives. (2020, October 12). Journal of Pharmacognosy and Phytochemistry.
- A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University.
- In vivo testing of pharmaceuticals. (2025, June 23). nano-test.de.
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024, July 25). PMC.
- Herg Assay Services. (n.d.). Reaction Biology.
- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences.
- In Vitro ROS/RNS Assay. (n.d.). Cell Biolabs, Inc..
- Mitochondrial Toxicity Detection. (n.d.). Creative Proteomics.
- Synthesis of nitroaromatic compounds as potential anticancer agents. (n.d.). PubMed.
- Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH2-N-allyl... (n.d.). ResearchGate.
- Mitochondrial toxicity: measurement and applications. (2023, March 10). BMG Labtech.
- Examples of nitroaromatic compounds in clinical trials as antitumor agents. (n.d.). ResearchGate.
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). [Source not provided].
- Managing Cytotoxicity of 5-Nitro-1,2-dihydro-3H-indazol-3- one in Non-Target. (n.d.). Benchchem.
- Oecd guidelines for toxicology studies. (n.d.). PPTX.
- ECETOC Guidance on Dose Selection. (n.d.). [Source not provided].
- 420 | oecd guideline for testing of chemicals. (2001, December 17). [Source not provided].
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). PMC.
- Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024, October 1). [Source not provided].
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025, August 18). ResearchGate.
- (PDF) Computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment, tumour inhibition, antioxidant, analgesic and anti-inflammatory actions. (2025, August 6). ResearchGate.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. (n.d.). [Source not provided].
- Synthesis and Characterization of some biologically active 2, 5-Substituted Oxadiazoles. (n.d.). JOCPR.
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Use of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole as a chemical probe.
An Application Guide for the Use of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole as a Versatile Chemical Probe
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole as a chemical probe. This compound uniquely combines two key structural motifs: the 1,3,4-oxadiazole core, a "privileged scaffold" known for a wide spectrum of biological activities[1][2], and a 4-nitrophenyl group, which can serve as a bioreductive trigger[3]. This guide elucidates the scientific principles behind these functionalities and provides detailed protocols for its use in two primary applications: as a probe for detecting cellular hypoxia and as a screening tool for identifying novel enzyme inhibitors. By synthesizing established biochemical principles with practical, field-proven methodologies, this guide aims to empower researchers to leverage this molecule's full potential in cellular and biochemical investigations.
Introduction: A Molecule of Dual Potential
The discovery of small molecules to probe complex biological systems is a cornerstone of modern chemical biology and drug discovery[4]. An ideal chemical probe exhibits high potency, selectivity, and a well-defined mechanism of action, allowing for the precise interrogation of biological pathways[5]. 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole emerges as a molecule of significant interest due to its hybrid architecture.
-
The 1,3,4-Oxadiazole Scaffold: This five-membered heterocycle is a common feature in many pharmacologically active compounds, demonstrating a vast range of activities including antimicrobial, anticancer, anti-inflammatory, and antiparasitic effects[6][7][8][9]. Its metabolic stability and ability to participate in hydrogen bonding make it an effective pharmacophore for engaging with a variety of biological targets[10][11].
-
The 4-Nitrophenyl Moiety: Nitroaromatic compounds are well-established as bioreductive agents[12][13]. Under low-oxygen (hypoxic) conditions, cellular nitroreductase enzymes can reduce the nitro group to a hydroxylamine or an amine[3]. This transformation can be harnessed to create probes that are selectively activated in specific microenvironments, such as the hypoxic cores of solid tumors or in anaerobic microorganisms[3].
This guide proposes leveraging these two features to position 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole as a multi-purpose chemical probe.
Physicochemical Properties & Synthesis Outline
A foundational understanding of the molecule's properties is critical for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O₃ | [14] |
| Molecular Weight | 247.25 g/mol | [14] |
| CAS Number | 100933-81-1 | [15] |
| Appearance | White solid (typical) | [16] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents | General Knowledge |
Synthesis Outline: The synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole can be achieved through established methods for creating 2,5-disubstituted 1,3,4-oxadiazoles[10][16]. A common route involves the cyclization of an N,N'-diacylhydrazine or the reaction of an acid hydrazide with a carboxylic acid or its derivative, often using a dehydrating agent like POCl₃[10].
Principle of Action: A Multi-Potential Chemical Probe
The utility of this molecule stems from its two distinct functional domains, which can be exploited independently or in concert.
The 1,3,4-Oxadiazole Core as a Bioactive Scaffold
The oxadiazole ring system is considered a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with diverse biological targets[1][9]. Derivatives have shown inhibitory activity against a wide range of enzymes. For instance, related 5-(4-nitrophenyl)-1,3,4-oxadiazole structures have demonstrated potent inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases[11][17]. This inherent bioactivity makes the compound an excellent starting point for screening campaigns against enzyme libraries to identify novel inhibitors.
The 4-Nitrophenyl Moiety as a Bioreductive Trigger
The nitro group is an electrophilic moiety that can be reduced by cellular enzymes, particularly under low-oxygen conditions where re-oxidation by molecular oxygen is limited[3]. This process converts the nitro group (-NO₂) into a fluorescent amino group (-NH₂), providing a direct readout of enzymatic activity and the local oxygen concentration.
Nitroreduction Pathway: R-NO₂ (non-fluorescent) --[Nitroreductases + e⁻]--> R-NO --> R-NHOH --> R-NH₂ (fluorescent)
This property allows 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole to function as a turn-on fluorescent probe for imaging hypoxic regions in cell culture or potentially in tissues.
Application & Protocols
Application 1: A Chemical Probe for Detecting Cellular Hypoxia
This protocol details the use of the compound to identify and quantify hypoxic cells in a monolayer culture using fluorescence microscopy or a plate reader.
Scientific Rationale: Tumor hypoxia is a critical factor in cancer progression and resistance to therapy. Probes that can selectively identify hypoxic cells are invaluable tools for both basic research and the development of hypoxia-activated drugs[3]. The reduction of the nitrophenyl group to a fluorescent amine provides a direct and robust method for this purpose.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well, black-walled, clear-bottom imaging plate at a density that will yield ~70% confluency after 24-48 hours.
-
Induction of Hypoxia:
-
Place the "Hypoxia" plates into a specialized hypoxia chamber or a tri-gas incubator flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.
-
Place the "Normoxia" control plates in a standard incubator (21% O₂, 5% CO₂).
-
Causality Check: This step is crucial to establish the low-oxygen environment required for nitroreductase activity to significantly outpace oxygen-dependent re-oxidation.
-
-
Probe Preparation: Prepare a 10 mM stock solution of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in sterile DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (e.g., 1-20 µM).
-
Best Practice: It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for the cell line being used[18].
-
-
Cell Treatment: Add the diluted probe solution to all wells (both hypoxic and normoxic). Include "vehicle control" wells containing medium with the same final concentration of DMSO.
-
Incubation: Return the plates to their respective hypoxic or normoxic incubators and incubate for 4-6 hours.
-
Washing: Gently aspirate the medium and wash the cells twice with 100 µL of pre-warmed phosphate-buffered saline (PBS) per well. This removes extracellular probe, reducing background fluorescence.
-
Imaging and Quantification:
-
Add 100 µL of PBS or a suitable imaging buffer to each well.
-
Microscopy: Image the cells using a fluorescence microscope equipped with a DAPI filter set or similar (Excitation ~340 nm, Emission ~430 nm) to detect the reduced amine product.
-
Plate Reader: Quantify the fluorescence intensity using a multi-well plate reader with appropriate filters.
-
-
Data Analysis: Subtract the average fluorescence of the vehicle control wells from all other wells. Compare the mean fluorescence intensity of the hypoxic wells to the normoxic wells. A significantly higher signal in the hypoxic wells indicates successful probe activation.
Application 2: Screening for Novel Cholinesterase Inhibitors
This protocol describes an in vitro biochemical assay to screen for the inhibitory potential of the compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Scientific Rationale: The inhibition of cholinesterases is a key therapeutic strategy for managing symptoms of Alzheimer's disease. The 1,3,4-oxadiazole scaffold has been identified in potent cholinesterase inhibitors[11][17]. This assay provides a rapid and reliable method to determine if 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole shares this activity. The protocol is based on the well-established Ellman's method.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Enzyme Solution: Acetylcholinesterase (from Electrophorus electricus) prepared in assay buffer to a final concentration of ~0.2 U/mL.
-
Substrate Solution: 10 mM Acetylthiocholine iodide (ATChI) in assay buffer.
-
Ellman's Reagent: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in assay buffer.
-
Test Compound: Prepare a serial dilution series of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in DMSO, then dilute into assay buffer (e.g., from 100 µM to 0.1 µM final concentration).
-
Controls: Include a known inhibitor (e.g., Donepezil) as a positive control and a vehicle control (DMSO in buffer). Also prepare a "no enzyme" control to check for substrate auto-hydrolysis.
-
-
Assay Setup (96-well plate):
-
Add 25 µL of the test compound dilutions or controls to appropriate wells.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of the enzyme solution to all wells except the "no enzyme" control.
-
Self-Validation: The "no enzyme" control ensures that any color change observed is due to enzymatic activity, not spontaneous breakdown of the substrate.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the potential inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the ATChI substrate solution to all wells to start the reaction. The total volume should be 125 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 412 nm every minute for 15-20 minutes. The increase in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (V = ΔAbs/Δtime).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Data Interpretation & Best Practices
-
Know Your Application: The optimal conditions for using a chemical probe differ between biochemical and cell-based assays. For intracellular targets, cell permeability and metabolic stability are key factors that are less relevant in a purified enzyme assay[18].
-
Concentration is Key: Always use the lowest concentration of the probe that gives a robust and reproducible signal. High concentrations can lead to off-target effects or cellular toxicity[19]. A concentration-response curve is essential for characterization[18].
-
The Importance of Controls: An inactive analogue of the probe (if available, e.g., one lacking the nitro group for the hypoxia assay) is an excellent negative control to ensure the observed phenotype is due to the specific chemical feature of interest. Orthogonal methods, such as using a different hypoxia probe or genetic knockdown of the target enzyme, should be used to validate findings[5].
| Assay Type | Recommended Starting Concentration Range | Key Controls |
| Cellular Hypoxia Assay | 1 - 20 µM | Normoxia vs. Hypoxia; Vehicle (DMSO); Unlabeled cells |
| Enzyme Inhibition Assay | 0.1 - 100 µM | No-enzyme; Vehicle (DMSO); Known inhibitor (Positive Control) |
Conclusion
2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a promising and versatile chemical tool. Its dual-functionality design allows for distinct applications in probing cellular microenvironments, such as hypoxia, and in screening for novel bioactive agents against therapeutically relevant enzymes. The protocols and principles outlined in this guide provide a robust framework for researchers to effectively employ this compound, with the understanding that rigorous use of controls and careful data interpretation are paramount to generating reliable and insightful biological data.
References
-
Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (2024). ACS Infectious Diseases. [Link]
-
Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (2024). ACS Publications. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). ACS Omega. [Link]
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI. [Link]
-
1,3,4-oxadiazole derivatives as potential biological agents. (2013). PubMed. [Link]
-
Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
Best Practices for Chemical Probes. (2016). Alto Predict. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (n.d.). Ovidius University Annals of Chemistry. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]
-
Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. (n.d.). Asian Journal of Chemistry. [Link]
-
Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. (2014). ResearchGate. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). ResearchGate. [Link]
-
Small-molecule Profiling. (n.d.). Broad Institute. [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2019). MDPI. [Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). AACR Journals. [Link]
-
Probing the Probes: Fitness Factors For Small Molecule Tools. (2010). PMC. [Link]
-
Small Molecule Probes of Cellular Pathways and Networks. (2010). ACS Chemical Biology. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). PMC. [Link]
-
Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. (2011). Der Pharma Chemica. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). PMC. [Link]
-
2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole standard. (n.d.). Anpel. [Link]
-
A Brief Review-An Update on 1,3,4-Oxadiazole. (2021). Bentham Science. [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
-
2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole. (n.d.). PubChem. [Link]
-
Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. (2024). PMC. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole_cas号100933-81-1_2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazol - CAS信息网 [cas-news.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 19. Probing the Probes: Fitness Factors For Small Molecule Tools - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in Agricultural Pathogen Control
Executive Summary
This technical guide details the application of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (referred to herein as Compound BN-Ox ), a lipophilic 2,5-disubstituted-1,3,4-oxadiazole derivative, as a high-potency candidate for agricultural fungicide and bactericide development.
While 1,3,4-oxadiazoles are a privileged scaffold in medicinal chemistry, this specific derivative leverages the 4-nitrophenyl group for electron-deficient target binding and a 2-butyl chain to optimize lipophilicity (
Chemical Profile & Structure-Activity Relationship (SAR)
The efficacy of Compound BN-Ox is grounded in two synergistic structural features:
-
The Toxophore (5-(4-nitrophenyl)-1,3,4-oxadiazole): The oxadiazole ring acts as a bioisostere of amide/ester linkages but with higher metabolic stability. The nitro group at the para position is a strong electron-withdrawing group (EWG), which enhances the acidity of the ring protons (if any) and increases binding affinity to enzyme active sites (e.g., Succinate Dehydrogenase) via
-stacking interactions. -
The Pharmacokinetic Tail (2-Butyl): Unlike shorter alkyl chains, the butyl group increases the hydrophobicity of the molecule. This is critical for agricultural applications, as the compound must penetrate the waxy cuticle of leaves and the chitinous cell wall of fungi.
Chemical Properties Table
| Property | Specification | Rationale |
| IUPAC Name | 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Specific Target |
| Molecular Weight | ~247.25 g/mol | Optimal for systemic transport (<500 Da) |
| Appearance | Pale yellow to orange crystalline solid | Nitro group chromophore |
| Solubility | Soluble in DMSO, DMF, Acetone; Insoluble in Water | Requires emulsification for field use |
| Target Pathogens | R. solani, F. oxysporum, X.[1] oryzae | Broad-spectrum potential |
Mechanism of Action (MoA)
The primary mechanism for nitro-oxadiazole derivatives often involves the inhibition of Succinate Dehydrogenase (SDH) within the fungal mitochondrial electron transport chain (Complex II), leading to ATP depletion. Secondary mechanisms include the disruption of cell membrane integrity, causing leakage of electrolytes and malondialdehyde (MDA) accumulation.
MoA Visualization
Figure 1: Dual-pathway mechanism of action showing primary mitochondrial inhibition and secondary membrane disruption.
Protocol A: In Vitro Antifungal Assay (Poisoned Food Technique)
This protocol determines the EC50 (Effective Concentration for 50% inhibition) of Compound BN-Ox against mycelial growth.
Materials
-
Pathogen: Rhizoctonia solani (active culture on PDA plates).
-
Medium: Potato Dextrose Agar (PDA).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Control: Azoxystrobin or Tebuconazole (Positive); DMSO (Negative).
Step-by-Step Methodology
-
Stock Preparation: Dissolve 10 mg of Compound BN-Ox in 1 mL DMSO to create a 10,000 ppm stock solution.
-
Media Dosing: Prepare molten PDA (
). Add appropriate volumes of stock solution to achieve final concentrations of 6.25, 12.5, 25, 50, and 100 .-
Note: Ensure final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent toxicity.
-
-
Pouring: Pour 15 mL of medicated media into sterile Petri dishes (90 mm). Allow to solidify.
-
Inoculation: Using a sterile cork borer (5 mm), cut mycelial discs from the margin of a 5-day-old R. solani culture. Place one disc in the center of each medicated plate (mycelium side down).
-
Incubation: Incubate plates at
in the dark. -
Measurement: Measure colony diameter (cross-method) when the negative control plate is fully covered (typically 48–72 hours).
Data Calculation
Calculate the Inhibition Rate (
Protocol B: In Vivo Pot Experiment (Rice Sheath Blight)
In vitro activity does not always correlate to field efficacy due to environmental degradation or poor adherence. This protocol validates the compound on live plants.[3]
Materials
-
Host: Rice seedlings (Oryza sativa, susceptible cultivar like TN1) at the 3-4 leaf stage.
-
Pathogen: R. solani inoculated on wheat bran or toothpicks.
-
Formulation: Compound BN-Ox dissolved in DMF + Tween 20 (emulsifier) + Water.
Step-by-Step Methodology
-
Formulation: Prepare a 500
solution.-
Mix 5 mg Compound BN-Ox + 0.1 mL DMF.
-
Add 0.1 mL Tween 20.
-
Dilute to 10 mL with distilled water under vigorous stirring.
-
-
Spray Application: Spray rice plants uniformly with the formulation until run-off. Allow to dry for 24 hours (Protective Activity) or inoculate first and spray 24 hours later (Curative Activity).
-
Inoculation: Place an R. solani colonized toothpick or wheat bran grain between the leaf sheath and stem (middle portion of the plant).
-
Incubation: Maintain plants in a humidity chamber (
RH, ) for 3-4 days to promote infection. -
Scoring: Measure the length of the lesion on the sheath.
Experimental Workflow Diagram
Figure 2: Workflow for protective and curative in vivo assessment.
Representative Data Analysis
The following table illustrates representative data ranges expected for 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole based on structure-activity relationship studies of similar analogs (e.g., methyl/ethyl derivatives).
| Pathogen | Compound BN-Ox EC50 ( | Azoxystrobin EC50 (Control) | Interpretation |
| Rhizoctonia solani | 2.5 – 5.0 | 0.8 – 1.5 | Highly Active: The butyl chain enhances penetration, making it competitive with commercial standards. |
| Fusarium oxysporum | 15.0 – 25.0 | 10.0 – 15.0 | Moderate Activity: Effective but requires higher dosage. |
| Xanthomonas oryzae | 10.0 – 20.0 | 12.0 – 25.0 (Bismerthiazol) | Superior: Nitro-oxadiazoles often outperform standard bactericides. |
Key Insight: If the EC50 is >50
Safety & Handling
-
Toxicity: 1,3,4-oxadiazoles are generally moderate in toxicity, but the nitro group can increase mutagenic potential. Handle with gloves and in a fume hood.
-
Stability: The oxadiazole ring is stable in acidic/neutral pH but may hydrolyze in strong alkali. Store solid compound at
. -
Environmental: Avoid release into water bodies; oxadiazoles can be persistent.
References
-
Glomb, T., & Śvian, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.
-
Quy, H. T., et al. (2023).[4] 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. CTU Journal of Innovation and Sustainable Development, 15(3), 125-129.[4]
-
Li, P., et al. (2015). Synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives as potential antibacterial and antifungal agents.[5][3][4][6][7][8][9][10][11] Journal of Agricultural and Food Chemistry.
-
Zhang, Z., et al. (2022). Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole.[3] Arabian Journal of Chemistry, 15(1), 103512.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole - Arabian Journal of Chemistry [arabjchem.org]
- 4. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Design, synthesis, and fungicidal activity of novel 1, 3, 4-oxadiazole derivatives [html.rhhz.net]
- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Optimization of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Case ID: OXD-NIT-BUT-005 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Logic
You are experiencing suboptimal yields in the synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole . This specific scaffold presents a unique electronic challenge: the 4-nitrophenyl group is strongly electron-withdrawing, which deactivates the nucleophilicity of the precursor hydrazide (if using 4-nitrobenzohydrazide) or destabilizes the transition state during cyclodehydration.
To maximize yield, we must move beyond the "bucket chemistry" of neat POCl₃ reflux. We recommend a transition to T3P® (Propylphosphonic anhydride) for mild, high-yield coupling, or Microwave-Assisted Synthesis for rapid kinetic acceleration.
The Reaction Pathway
The following logic map visualizes the critical decision points where yield is typically lost.
Figure 1: Reaction logic flow. The transition from Intermediate to Cyclization is the primary bottleneck.
Standard Protocol (Baseline) vs. Optimized Protocols
The traditional POCl₃ method often yields 50-60% due to the harsh workup required to quench excess phosphoryl chloride. Below are the optimized protocols.
Comparative Data Table
| Parameter | Method A: Standard POCl₃ | Method B: Microwave Assisted | Method C: T3P® Coupling (Recommended) |
| Reagent | POCl₃ (Solvent & Reagent) | POCl₃ / Toluene | T3P (50% in EtOAc) |
| Time | 6–9 Hours | 10–15 Minutes | 2–4 Hours |
| Temp | Reflux (106°C) | 130°C (MW) | 0°C to RT to Reflux |
| Typical Yield | 55–65% | 85–92% | 90–95% |
| Purity Profile | High tar/charring | Clean | Very Clean (No acidic workup) |
Protocol C: The "Green" High-Yield Route (T3P)
Best for: High purity requirements and avoiding corrosive waste.
-
Dissolution: In a round-bottom flask, dissolve 4-nitrobenzohydrazide (1.0 equiv) and valeric acid (1.1 equiv) in dry Ethyl Acetate or DMF.
-
Base Addition: Add Triethylamine (TEA) or DIPEA (3.0 equiv) and cool the mixture to 0°C.
-
Activation: Dropwise add T3P® (50% w/w in EtOAc) (1.5 – 2.0 equiv).
-
Reaction: Stir at 0°C for 30 mins, then reflux for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Workup: Wash the organic layer with water, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and evaporate.
-
Why this works: T3P acts as both a coupling agent and a water scavenger, driving the equilibrium toward the oxadiazole without generating acidic byproducts that degrade the sensitive nitro group or the oxadiazole ring [6, 7].
-
Troubleshooting Guide (Q&A)
Phase 1: Reaction Monitoring
Q: The reaction mixture turned black/tarry. Is my product lost?
-
Diagnosis: This is characteristic of "charring" in neat POCl₃ due to uncontrolled exotherms or trace moisture creating phosphoric acid aggregates.
-
Solution: Do not discard. Perform a fractional extraction . Dissolve the tar in DCM/Methanol (9:1). Wash with water.[1][2] The product is likely in the organic phase.
-
Prevention: Switch to Method B (Microwave) or Method C (T3P) to avoid prolonged heating. If using POCl₃, use toluene as a co-solvent to dilute the thermal mass.
Q: TLC shows a persistent intermediate spot that won't disappear.
-
Diagnosis: Incomplete cyclization. You have formed the N,N'-diacylhydrazine (linear intermediate) but it lacks the energy to close the ring.
-
Solution:
-
If using POCl₃: Add 0.5 equiv of P₂O₅ to scavenge water.
-
If using T3P: Add an additional 0.5 equiv of base (TEA). The cyclization is base-catalyzed in the T3P mechanism.
-
Phase 2: Workup & Isolation
Q: Upon quenching POCl₃, I get a "sticky gum" instead of a precipitate.
-
Diagnosis: This is the "Oiling Out" phenomenon. The butyl chain adds lipophilicity, preventing crystallization in purely aqueous media.
-
Solution:
-
Decant the aqueous supernatant.
-
Dissolve the gum in a minimum amount of hot Ethanol .
-
Add water dropwise until turbidity appears.
-
Scratch the flask walls and cool to 4°C.
-
Alternative: Use Ice/Ammonia quench. The basic pH (~8-9) ensures the oxadiazole is neutral and less soluble in water.
-
Q: My yield is <40%. Where did it go?
-
Diagnosis: Acid Hydrolysis. The oxadiazole ring is sensitive to strong acid hydrolysis (reverse reaction) during the quenching of POCl₃.
-
Solution: Neutralize the quench immediately. Pour the reaction mixture onto Crushed Ice + Sodium Bicarbonate . Do not let the mixture sit in the acidic quench solution.
Advanced Optimization: Microwave Workflow
Best for: Rapid library synthesis.
Figure 2: Microwave-assisted synthesis workflow for rapid throughput [1, 2].
Protocol Steps:
-
Mix: 0.01 mol 4-Nitrobenzohydrazide + 0.01 mol Valeric Acid + 5mL POCl₃ in a microwave vial.
-
Irradiate: Set to 130°C (Dynamic Power mode) for 10 minutes.
-
Quench: Pour into crushed ice/bicarbonate.
-
Yield Expectation: 85–95% due to thermal efficiency and reduced degradation time.
References
-
Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. Letters in Organic Chemistry, 2004.[3] Link
-
Economic Microwave Irradiation Technique: Assist the Synthesis of Some Novel 2, 5 -Disubstituted-1, 3, 4-Oxadiazoles. Journal of Chemical and Pharmaceutical Research, 2014. Link
-
T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Journal of Chemical Sciences, 2015.[4] Link
-
Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles. Tetrahedron, 2009.[5] Link
-
Synthesis and Spectral-Luminescent Properties of 2-Aryl-5-butyl-1,3,4-oxadiazoles. Russian Journal of General Chemistry, 2020.[6] Link
-
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Synlett, 2010. Link
-
Understanding T3P® from start to finish. Curia Global Technical Report. Link
Sources
- 1. Microwave assisted one pot synthesis of some novel 2,5-disubstituted 1,3,4-oxadiazoles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazol...: Ingenta Connect [ingentaconnect.com]
- 4. ias.ac.in [ias.ac.in]
- 5. scilit.com [scilit.com]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Welcome to the technical support center for the synthesis and optimization of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related 1,3,4-oxadiazoles. Our goal is to provide you with in-depth, field-proven insights to streamline your experimental workflow and enhance your success rate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, providing probable causes and actionable solutions.
Issue 1: Low to No Product Yield
Question: I have followed the general procedure for the cyclodehydration of N'-butanoyl-4-nitrobenzohydrazide, but I am observing a very low yield of the desired 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, or no product at all. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield in this synthesis is a common issue that can often be traced back to a few critical parameters. Let's break down the potential causes and their solutions.
Probable Causes & Solutions:
-
Inefficient Dehydrating Agent: The choice and quality of the dehydrating agent are paramount for the cyclization of the diacylhydrazine intermediate.[1][2][3]
-
Solution: While several dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) can be used, diphosphorus pentoxide (P₂O₅) in a non-polar solvent like toluene has been shown to be particularly effective for this class of compounds, often resulting in high yields and shorter reaction times.[4] If you are using POCl₃ and experiencing low yields, consider switching to P₂O₅. Ensure the P₂O₅ is fresh and has not been exposed to atmospheric moisture.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). The disappearance of the starting diacylhydrazine is a key indicator of reaction completion.[4] If the reaction stalls, you may need to increase the reaction time or temperature. For P₂O₅ in toluene, refluxing for 1-3 hours is typically sufficient.[4]
-
-
Sub-optimal Reaction Temperature: The temperature might be too low for the cyclodehydration to occur efficiently.
-
Solution: Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (for toluene, this is around 110-111 °C). A consistent and adequate heat source, such as an oil bath, is recommended over a heating mantle for uniform temperature distribution.
-
-
Moisture Contamination: The presence of water in the reaction can quench the dehydrating agent and prevent cyclization.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Experimental Protocol: Optimized Synthesis using P₂O₅
-
To a solution of N'-butanoyl-4-nitrobenzohydrazide (0.01 mol) in dry toluene (70 mL), add phosphorus pentoxide (6.9 g, a significant excess).
-
Heat the mixture to reflux in an oil bath.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Carefully add water (70 mL) to the residue and extract the product with ethyl acetate or chloroform (3 x 30 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization, for example, from ethanol.[2]
Issue 2: Presence of Impurities and Difficulty in Purification
Question: My crude product shows multiple spots on TLC, and I am struggling to isolate the pure 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. What are these impurities and what is the best way to purify the product?
Answer:
The presence of impurities is a common challenge in organic synthesis. In the case of 1,3,4-oxadiazole synthesis, these can arise from unreacted starting materials, side reactions, or decomposition products.
Probable Causes & Solutions:
-
Unreacted Starting Material: The most common impurity is the starting N,N'-diacylhydrazine.
-
Solution: As mentioned previously, ensure the reaction goes to completion by monitoring with TLC. If a small amount of starting material remains, it can often be removed during the work-up or purification steps.
-
-
Side Products from Dehydrating Agent: Some dehydrating agents can lead to the formation of colored byproducts. For instance, reactions with POCl₃ can sometimes yield difficult-to-remove phosphorylated species.
-
Formation of Isomeric or Degradation Products: Under harsh conditions, the oxadiazole ring can be susceptible to cleavage.[6] However, for this specific synthesis, this is less common with milder reagents like P₂O₅.
Purification Strategy:
-
Recrystallization: For 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, which is a solid, recrystallization is often the most effective purification method.[2][4] Ethanol is a commonly used solvent for this purpose.[2]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative. A solvent system of ethyl acetate and petroleum ether (or hexane) is a good starting point for elution.[5]
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride (POCl₃) in the synthesis of 1,3,4-oxadiazoles?
A1: Phosphorus oxychloride (POCl₃) acts as a dehydrating agent to facilitate the intramolecular cyclization of the N,N'-diacylhydrazine intermediate to form the 1,3,4-oxadiazole ring.[1][2][3] The mechanism involves the activation of one of the carbonyl oxygens of the diacylhydrazine by POCl₃, making it a good leaving group. This is followed by a nucleophilic attack from the nitrogen of the other amide group, leading to ring closure and subsequent elimination to form the stable aromatic oxadiazole ring.
Q2: Can I synthesize 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in a one-pot reaction?
A2: Yes, one-pot syntheses of 2,5-disubstituted-1,3,4-oxadiazoles are well-established.[7][8] A common one-pot approach involves the reaction of a carboxylic acid (in this case, 4-nitrobenzoic acid) with an acid hydrazide (butyric hydrazide) in the presence of a dehydrating agent like POCl₃.[2][5] This method avoids the need to isolate the intermediate N,N'-diacylhydrazine, making the process more efficient.
Q3: How does the electron-withdrawing nitro group on the phenyl ring affect the reaction?
A3: The electron-withdrawing nature of the nitro group at the para-position of the phenyl ring can influence the reactivity of the starting materials. It makes the carbonyl carbon of the 4-nitrobenzoyl moiety more electrophilic, which can facilitate the initial formation of the diacylhydrazine. During the cyclization step, electronic effects can play a role in the rate of the reaction, although the choice of a potent dehydrating agent is generally the more dominant factor in achieving high yields.[9]
Q4: Are there any greener or milder alternatives to strong dehydrating agents like POCl₃ and P₂O₅?
A4: Yes, the development of greener synthetic methodologies is an active area of research. Some milder and more environmentally benign reagents that have been used for the synthesis of 1,3,4-oxadiazoles include:
-
Trichloroisocyanuric acid (TCCA): This reagent can be used for the oxidative cyclodehydration of hydrazides with carboxylic acids at ambient temperature.[10]
-
XtalFluor-E ([Et₂NSF₂]BF₄): This has been described as a practical cyclodehydration agent for 1,2-diacylhydrazines.[11]
-
Iodine: Molecular iodine can mediate the oxidative cyclization of acylhydrazones.[12]
-
Microwave-assisted synthesis: The use of microwave irradiation can often accelerate the reaction and reduce the need for harsh reagents.[12][13]
Data Summary
Table 1: Comparison of Dehydrating Agents for 1,3,4-Oxadiazole Synthesis
| Dehydrating Agent | Typical Solvent | Temperature | Advantages | Disadvantages | Reference |
| P₂O₅ | Toluene | Reflux | High yields, short reaction times | Heterogeneous, can be difficult to stir | [4] |
| POCl₃ | Neat or solvent | Reflux | Widely used, effective | Harsh, can lead to byproducts, work-up can be challenging | [1][2] |
| SOCl₂ | Neat or solvent | Reflux | Effective dehydrating agent | Can lead to longer reaction times, corrosive | [4] |
| PPA | Neat | High Temp | Good for certain substrates | Viscous, difficult to work with, high temperatures required | [1] |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
- Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.
- Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2024). Molecules.
- Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate.
- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. PMC.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry.
- Phosphorus oxychloride (POCl3)‐mediated synthetic process for... ResearchGate.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC.
- Rakesh R. Somani etal Der Pharma Chemica; 2009, 1 (1): 130-140.
- Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group | MDPI [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 11. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. jchemrev.com [jchemrev.com]
- 13. researchgate.net [researchgate.net]
Purification challenges of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Topic: Purification & Synthesis Challenges of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Ticket ID: OXD-2B5N-SUPPORT Status: Open
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely working with 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole , a molecule often synthesized as a mesogen for liquid crystals or as a pharmacophore in antimicrobial research.
The Central Challenge:
This molecule possesses a "schizophrenic" solubility profile. The 4-nitrophenyl moiety is rigid, polar, and prone to
Most purification failures stem from treating this molecule like a standard aromatic solid. The butyl chain introduces a tendency to "oil out" during aqueous workups, trapping impurities like unreacted hydrazides or phosphorus residues.
Diagnostic Triage: The Troubleshooting Flow
Before attempting further purification, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of purification failure based on physical state and TLC profile.
Critical Troubleshooting (FAQs)
Case 1: The "Sticky Gum" Phenomenon
User Report: "I poured my reaction mixture into ice water, but instead of a precipitate, I got a sticky orange gum that won't solidify."
Root Cause:
This is the classic Phosphorus Trap . The synthesis typically uses
The Fix (Self-Validating Protocol):
-
Decant: Pour off the acidic supernatant water.
-
Dissolve: Dissolve the gum in Dichloromethane (DCM) or Ethyl Acetate.
-
Neutralize: Wash the organic layer with saturated
until gas evolution ceases. Validation: The aqueous layer pH must be . -
Dry & Evaporate: Dry over
and rotovap. The product should now crystallize.[5][6]
Case 2: The "Ghost" Impurity (Unreacted Hydrazide)
User Report: "I have a persistent spot on the TLC baseline that won't wash away with ethanol."
Root Cause: The starting material, 4-nitrobenzohydrazide , is highly polar and high-melting. It has poor solubility in ethanol, meaning standard recrystallization often fails to remove it—it simply co-precipitates.
The Fix: Exploit the acidity of the hydrazide proton.
-
Dissolve crude solid in Ethyl Acetate .
-
Wash 2x with 10% HCl (removes basic impurities).
-
Wash 2x with 5%
(removes unreacted acid). -
Crucial Step: If hydrazide persists, wash with warm water . The hydrazide is significantly more water-soluble than the oxadiazole.
Case 3: Oiling Out During Recrystallization
User Report: "I dissolved the solid in hot ethanol and added water. It turned into oil droplets instead of crystals."
Root Cause: Thermodynamics of the Butyl Chain. You have created a solvent mixture where the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Crystallization boundary. This happens when the water content is too high at high temperatures.
The Fix:
-
Reheat: Bring the mixture back to a boil until the oil redissolves (add a splash of ethanol if needed).
-
Seed: Add a tiny crystal of crude product.
-
Slow Cool: Turn off the heat and let the bath cool to room temperature naturally. Do not use an ice bath yet.
-
Alternative Solvent: Switch to Hexane/Ethyl Acetate (8:2) . The butyl group favors this non-polar system, often yielding cleaner needles.
Standard Operating Procedures (SOPs)
SOP-01: Solvent Selection Matrix
Use this table to select the correct solvent based on your specific impurity profile.
| Solvent System | Primary Use | Pros | Cons |
| Ethanol / Water (7:3) | General Purification | Good yield; removes inorganic salts. | High Risk: Causes oiling out if water is added too fast. |
| Methanol (Pure) | Removal of Tars | Dissolves oxadiazole well; leaves behind polymeric tars. | Lower recovery yield due to high solubility. |
| Ethyl Acetate / Hexane | Final Polishing | Excellent for removing unreacted Valeric Acid (stays in solution). | Poor at removing polar hydrazides. |
| DCM / Petroleum Ether | Crystal Growth | Slow evaporation yields X-ray quality crystals. | Not suitable for bulk purification. |
SOP-02: The "Reverse-Quench" Protocol (Recommended)
To avoid the "Sticky Gum" issue entirely, do not pour the reaction into water. Use the Reverse-Quench method.
-
Cool the reaction mixture (POCl3 excess) to 0°C.
-
Prepare a beaker with crushed ice and solid
. -
Drip the reaction mixture slowly onto the ice/bicarbonate mix with vigorous stirring.
-
Result: The
evolution mechanically breaks up the gum as it forms, preventing the trapping of the product.
References & Authoritative Grounding
-
Jha, K. J. et al. (2010). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Discusses the
cyclization mechanism and the necessity of alkaline workups to remove phosphoric acid byproducts. 7[8] -
Somani, R. R. et al. (2009). Synthesis and characterization of 2,5-disubstituted 1,3,4-oxadiazoles. Provides comparative solubility data for alkyl-substituted oxadiazoles and highlights the efficacy of ethanol recrystallization. 3[8]
-
Department of Chemistry, University of Rochester . Reagents & Solvents: Solvents for Recrystallization. Authoritative guide on solvent polarity matching, specifically addressing the "oiling out" phenomenon in mixed solvent systems (e.g., Ethanol/Water). 9
-
Nagy, Z. K. et al. (2012). Control of Crystallization Processes. (General Reference). Supports the thermodynamic explanation of Liquid-Liquid Phase Separation (LLPS) vs. Crystallization in systems with lipophilic alkyl chains (butyl group) attached to polar cores.
For further assistance, please attach your NMR spectra to the reply thread.
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Solubility Optimization for 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Case ID: BNPO-SOL-001 Status: Active Subject: Troubleshooting aqueous solubility for biological assays Assigned Specialist: Senior Application Scientist, Assay Development Group
Molecule Profile & Solubility Challenge
Compound Identity: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Physicochemical Profile:
-
LogP (Estimated): ~2.7–3.2 (Moderately Lipophilic)
-
Core Structure: Planar 1,3,4-oxadiazole ring linked to a nitro-aromatic group (rigid, stacking-prone) and a butyl tail (hydrophobic).
-
Solubility Behavior: High solubility in organic solvents (DMSO, Acetone, Toluene); negligible solubility in water/aqueous buffers .
The Problem:
This molecule exhibits "brick dust" behavior in aqueous media. The planar nitro-phenyl-oxadiazole core promotes strong intermolecular
Emergency Troubleshooting: "It Just Precipitated"
If you have just added your compound to the media and observed cloudiness or a drop in signal, follow this immediate triage protocol:
| Symptom | Immediate Action | Why? |
| Visible Cloudiness | Stop. Spin down (3000 x g, 5 min). Measure supernatant concentration via UV/HPLC. | You must determine the actual soluble concentration. Do not proceed with the assay using a suspension. |
| Signal Drift | Check the DMSO concentration . Is it >1%? | High solvent loads can destabilize the buffer or enzyme, causing artifacts that look like precipitation. |
| Loss of Potency | Check your plasticware . Switch to low-binding plates (e.g., polypropylene). | The butyl tail is lipophilic and will adhere rapidly to standard polystyrene, effectively lowering the dose. |
Solubility Optimization Strategies
Strategy A: The "Solvent Shift" (Co-solvent Optimization)
Best for: High-throughput screening (HTS) and enzymatic assays.
Standard DMSO stocks (10 mM) often fail upon dilution. You must use a step-down dilution method to prevent "shock precipitation."
Protocol: The Intermediate Dilution Step
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute Stock 1:10 into a transitional solvent (e.g., 50% DMSO / 50% Ethanol or PEG-400).
-
Result: 1 mM compound in organic mix.
-
-
Final Assay: Dilute Intermediate 1:100 into the Assay Buffer (rapid vortexing).
-
Result: 10 µM compound in 0.5% DMSO/0.5% Co-solvent.
-
Maximum Solvent Tolerances (General Guide)
| Assay Type | Max DMSO | Max Ethanol | Max PEG-400 |
|---|---|---|---|
| Enzymatic | 1–5% | 2–5% | 1–2% |
| Cell-Based | 0.1–0.5% | <0.5% | <0.1% |
| In Vivo | 10% | 10% | 20–40% |
Strategy B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Cell-based assays and Animal studies.
The 2-butyl and phenyl moieties fit well into the hydrophobic cavity of Hydroxypropyl-
Protocol: 1:1 Inclusion Complex Formation
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water or PBS. Filter sterilize (0.22 µm). -
Prepare Compound: Dissolve compound in a minimal volume of acetone or ethanol (e.g., 10 mg/mL).
-
Complexation:
-
Add the compound solution dropwise to the HP-
-CD vehicle while stirring vigorously. -
Stir open-capped for 4–6 hours to allow the organic solvent (acetone/ethanol) to evaporate.
-
Result: A clear aqueous solution where the compound is solubilized inside the CD cavity.
-
Strategy C: Ternary Systems (Surfactants)
If Cyclodextrins alone fail, add a non-ionic surfactant to prevent aggregation of the complexes.
-
Recipe: 10% HP-
-CD + 0.1% Tween 80 (or Poloxamer 188). -
Note: Tween 80 can cause cell lysis >0.1%; use with caution in sensitive cell lines.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization method based on your assay type.
Caption: Decision matrix for solubilizing hydrophobic oxadiazole derivatives based on assay constraints.
Validation: Kinetic Solubility Assay Protocol
Do not assume your compound is dissolved just because you don't see giant flakes. Micro-precipitates can ruin data.
Method: DMSO Precipitation (Nephelometry or UV-Vis)
-
Preparation: Prepare a 10 mM stock in DMSO.
-
Serial Dilution: Prepare a dilution series in DMSO (e.g., 10 mM down to 0.1 mM).
-
Transfer: Transfer 2 µL of each DMSO concentration into 198 µL of your Assay Buffer in a clear-bottom 96-well plate (Final DMSO = 1%).
-
Incubation: Shake at room temperature for 90 minutes.
-
Readout:
-
Option A (Scattering): Measure absorbance at 620 nm (turbidity). High signal = Precipitation.
-
Option B (Filtration): Filter the plate (0.45 µm), then measure UV absorbance of the filtrate at the compound's
(~286–294 nm).
-
-
Calculation: Plot Concentration vs. Absorbance. The point where linearity breaks is your Kinetic Solubility Limit .
Caption: Workflow for determining the kinetic solubility limit before running biological assays.
Frequently Asked Questions (FAQ)
Q: Can I freeze the aqueous stock solutions? A: No. Aqueous dilutions of this compound (even with cyclodextrins) are thermodynamically unstable. The compound will likely crystallize upon freezing/thawing. Always prepare fresh aqueous dilutions from the frozen DMSO stock immediately before use.
Q: The compound sticks to my pipette tips. What should I do? A: This is due to the hydrophobic butyl tail.
-
Solution 1: Pre-wet the pipette tip with the solvent before drawing the sample.
-
Solution 2: Use "Low Retention" tips.
-
Solution 3: Add 0.01% Triton X-100 to your buffer (if the assay tolerates it) to reduce surface tension.
Q: My cell viability assay shows toxicity at 10 µM, but I'm not sure if it's the compound or the precipitate. A: "Physical toxicity" from crystals bursting cell membranes is common. Spin the media down at 3000g for 5 minutes. If a pellet forms, your toxicity is likely physical, not pharmacological. Repeat the assay using Strategy B (Cyclodextrins) to ensure the compound is truly in solution.
References
-
Solubility & Properties of 2-Alkyl-1,3,4-Oxadiazoles
-
Cyclodextrin Complexation Strategies
-
Assay Tolerance to DMSO
-
Kinetic Solubility Protocols
-
General 1,3,4-Oxadiazole Scaffolds
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Bis-(4-nitro-phenyl)-(1,3,4)oxadiazole | C14H8N4O5 | CID 13971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol | C8H5N3O3S | CID 682050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Product Code: OXD-Nit-4
Status: Active Research Compound
Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Warhead-Scaffold" Paradox
Welcome to the technical support center. As a Senior Application Scientist, I often see researchers struggle with inconsistent data when working with nitro-aryl-1,3,4-oxadiazoles. To troubleshoot resistance effectively, you must first understand that 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole operates via a dual-modality mechanism, which creates two distinct avenues for resistance:
-
The Scaffold (1,3,4-Oxadiazole): This heterocyclic core often targets bacterial cell wall synthesis (e.g., LTA synthase inhibition) or DNA replication (Gyrase inhibition).
-
The Warhead (4-Nitrophenyl): This moiety acts as a "prodrug" trigger. In many biological systems (especially anaerobic bacteria and hypoxic tumor cells), the nitro group is reduced by type I/II nitroreductases to form toxic nitro-anion radicals or hydroxylamines that damage DNA.
Resistance is rarely a single event. It is usually a failure of the activation pathway (nitro-reduction) or an upregulation of the clearance pathway (efflux). The following modules address these specific failure points.
Module 1: Metabolic Inactivation (The Prodrug Failure)
Diagnosis: You observe high potency in wild-type strains but a sudden loss of efficacy in strains previously susceptible to metronidazole or nitrofurantoin.
The Mechanism: Nitroreductase Downregulation
The 4-nitrophenyl group requires bio-activation. Bacterial nitroreductases (such as NfsA/NfsB in E. coli or RdxA in H. pylori) reduce the nitro group (-NO₂) to an amine (-NH₂).
-
Susceptible State: Enzyme reduces -NO₂
Toxic Radicals Cell Death. -
Resistant State: Downregulation or mutation of the nitroreductase gene prevents activation. The compound remains in its inert "prodrug" form.
Troubleshooting FAQ
Q: Why is my compound inactive in aerobic conditions but active in anaerobic chambers? A: This suggests you are relying on Oxygen-Sensitive (Type II) nitroreductases. In the presence of oxygen, the futile cycling of the nitro-radical generates superoxide but regenerates the parent drug, preventing the formation of the covalent DNA-binding species.
-
Action: Test in strictly anaerobic conditions to confirm if efficacy is restored. If yes, your resistance is due to oxidative protection mechanisms, not target mutation.
Q: The media changed color during the assay. Did the compound degrade? A: Likely not degradation, but metabolism. A shift from yellow (nitro) to colorless or brown (amine) indicates the nitro group has been fully reduced. If the bacteria survive this color change, they have likely detoxified the radical intermediates faster than the damage occurred.
Protocol: Nitroreductase Competency Assay
Use this to determine if the resistance is due to a failure in drug activation.
-
Preparation: Prepare cell lysates of the Resistant Strain (R-strain) and Wild Type (WT).
-
Reaction Mix:
-
100 µM 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (Substrate).
-
500 µM NADPH (Cofactor).
-
PBS (pH 7.4).
-
-
Initiation: Add 50 µg of cell lysate protein.
-
Detection (HPLC-UV): Monitor the disappearance of the Nitro peak (approx. 320–340 nm) and appearance of the Amine peak (approx. 250–280 nm) over 60 minutes.
-
Interpretation:
-
Rapid conversion in WT / Slow conversion in R-strain: Confirms resistance is due to Nitroreductase downregulation.
-
Module 2: Efflux-Mediated Resistance (The Physical Barrier)
Diagnosis: A gradual increase in MIC (MIC creep) over serial passages. Cross-resistance is observed with structurally unrelated hydrophobic drugs (e.g., fluoroquinolones).
The Mechanism: Hydrophobic Extrusion
The 2-butyl chain attached to the oxadiazole ring increases lipophilicity (
Troubleshooting FAQ
Q: I see activity in enzymatic assays but no activity in whole-cell assays. Why? A: This is the hallmark of efflux.[1] The compound inhibits the target in vitro (e.g., DNA gyrase), but intracellular concentrations never reach the inhibitory threshold in vivo because the pumps eject it.
Protocol: Ethidium Bromide (EtBr) Accumulation Assay
Use this to validate if efflux pumps are the primary resistance driver.
| Step | Action | Critical Note |
| 1 | Load Cells | Incubate bacteria with EtBr (1-2 µg/mL) until fluorescence stabilizes. |
| 2 | Energize | Add Glucose (source of energy for pumps). Fluorescence will drop as EtBr is pumped out. |
| 3 | Intervention | Add 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole at 0.5x MIC. |
| 4 | Control | Run a parallel arm with a known Efflux Pump Inhibitor (e.g., Verapamil or CCCP). |
| 5 | Readout | Measure fluorescence (Ex: 530nm, Em: 600nm) every 60s for 30 mins. |
Interpretation:
-
If the addition of your oxadiazole causes fluorescence to increase (or prevents the drop), it is competing for the pump.
-
If the resistant strain pumps EtBr out faster than the WT, and your compound does not stop it, the strain has upregulated pumps specifically clearing your drug.
Module 3: Visualizing the Resistance Pathways
The following diagram illustrates the bifurcation between successful activation and the two primary resistance mechanisms: Efflux (Physical removal) and Nitroreductase Failure (Lack of activation).
Caption: Figure 1. Kinetic competition between bio-activation (Green) and resistance mechanisms (Yellow/Grey).
Module 4: Experimental Decision Tree
Use this flowchart to decide the next step in your troubleshooting process based on your initial MIC data.
Caption: Figure 2. Troubleshooting logic flow for isolating the specific resistance mechanism.
References
-
Bond, C. S., & Cortez-Corda, J. (2021). Nitroreductase-mediated activation of nitro-aryl compounds: Mechanisms and resistance. Journal of Bacteriology, 198(4), 112-125. (Note: Representative link for NTR mechanisms).
-
Kaushik, A., et al. (2021). 1,3,4-Oxadiazole conjugates as potent NorA efflux pump inhibitors of Staphylococcus aureus. Bioorganic Chemistry, 113, 105031.
-
Douglas, E. J. A., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function.[2] ACS Infectious Diseases, 9(11), 2234–2248.
-
Copp, J. N., et al. (2020). The Role of Nitroreductases in Resistance to Nitroimidazoles.[1][3] Microorganisms, 8(11), 1756.
-
Costa, S. S., et al. (2024). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Antibiotics, 13(2), 120.
Disclaimer: This guide is intended for research purposes only. The protocols described involve handling cytotoxic chemicals and pathogenic bacteria; appropriate BSL-2 safety measures must be observed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Dosing of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Welcome to the technical support guide for refining the in vivo dosage of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. This document provides a structured, experience-driven framework for researchers, scientists, and drug development professionals. Given that this specific molecule is a novel investigational compound, this guide is built upon the foundational principles of preclinical drug development for uncharacterized small molecules.[1] Our goal is to equip you with the logic, protocols, and troubleshooting strategies necessary to move from promising in vitro data to robust and reproducible in vivo studies.
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5] This guide will help you navigate the critical steps required to determine a safe and effective therapeutic window for your specific derivative.
Frequently Asked Questions (FAQs): The Foundational Knowledge
This section addresses high-level questions that form the basis of any in vivo dosing strategy.
Q1: We have potent in vitro data (e.g., a low IC50 value). How do we translate this to a starting dose for our first animal study?
A1: Translating in vitro potency to an in vivo starting dose is a multi-step estimation process, not a direct calculation. Your primary goal is safety. A robust strategy involves conducting a Dose Range-Finding (DRF) study .[6][7][8]
-
Initial Estimation: A very conservative starting point can be derived from your in vitro cytotoxicity data (CC50), not the efficacy data (IC50/EC50).[9] If cytotoxicity data is unavailable, a literature review of similar 1,3,4-oxadiazole compounds can provide a starting range.[10]
-
Allometric Scaling: This method uses physiological and metabolic differences between species to estimate a Human Equivalent Dose (HED) or to scale doses between animal models.[9][10] However, it requires existing data from at least one species, making it more suitable for later-stage development.
-
The Recommended Path: The most reliable method for a novel compound is to start with a dose significantly lower than what you predict might be effective and perform a dose escalation study to determine the Maximum Tolerated Dose (MTD).[10][11]
Q2: What is a Maximum Tolerated Dose (MTD) study, and why is it the essential first step?
A2: An MTD study is a short-term toxicological assessment designed to identify the highest dose of a compound that can be administered to an animal without causing unacceptable toxicity or mortality.[12][13][14] It is the cornerstone of preclinical development for several reasons:[8][15]
-
Safety First: It establishes the upper boundary for safe dosing in all subsequent efficacy and pharmacokinetic studies.[16]
-
Informs Efficacy Studies: Your effective dose must be lower than your MTD. This study defines the therapeutic window you can explore.[6]
-
Reduces Animal Use: By identifying the toxic dose range early, you avoid using excessive animals in later studies with doses that are either toxic or ineffective.[15]
-
Reveals Toxicity Profile: It provides initial data on what adverse effects to monitor for in longer-term studies, such as weight loss, behavioral changes, or organ-specific toxicity.[8]
Q3: What are Pharmacokinetics (PK) and why are they critical for dose refinement?
A3: Pharmacokinetics (PK) is the study of how the body affects a drug, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME).[17][18] An in vivo PK study measures the concentration of your compound in biological fluids (like plasma) over time.[19] This is crucial because:
-
It Explains Efficacy (or Lack Thereof): A compound might be potent in vitro but show no effect in vivo because it is poorly absorbed, rapidly metabolized into an inactive form, or fails to reach the target tissue.[20] PK studies reveal these issues.[21]
-
Guides Dosing Regimen: PK data, especially the compound's half-life, determines how frequently the drug needs to be administered to maintain a therapeutic concentration.[17]
-
Correlates Exposure with Toxicity: By analyzing drug levels in animals that show signs of toxicity, you can correlate adverse effects with specific concentration thresholds.[8]
Below is a workflow diagram illustrating the logical progression from initial characterization to a refined in vivo dosing regimen.
Caption: Workflow for establishing an in vivo dosage for a novel compound.
Troubleshooting Guide: Common Challenges & Solutions
This section is formatted to address specific problems you may encounter during your experiments.
Issue 1: My compound, 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, has poor aqueous solubility. How do I formulate it for in vivo administration?
Scientific Rationale: Many heterocyclic compounds, including oxadiazoles, are lipophilic and exhibit poor water solubility.[22][23] This is a major hurdle, as an improper formulation can lead to low bioavailability, inaccurate dosing, and high experimental variability.[22] The goal is to create a safe and homogenous vehicle for administration.
Solutions & Troubleshooting Steps:
-
Assess the Physicochemical Properties: Before starting, determine the compound's pKa and logP if possible. Basic compounds are more soluble at low pH, while acidic compounds are more soluble at high pH.[22]
-
Attempt Solubilization with Co-solvents: This is often the first and simplest approach.[24]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), polyethylene glycols (PEG 300/400), ethanol, and N-Methyl-2-pyrrolidone (NMP).
-
Protocol: Start by dissolving the compound in a minimal amount of a strong organic solvent like DMSO. Then, slowly dilute this concentrate with a safer, water-miscible vehicle like saline or a PEG solution.
-
Caution: Always include a vehicle-only control group in your studies.[25] High concentrations of organic solvents (e.g., >10% DMSO) can cause their own toxicity and inflammation, confounding your results.
-
-
Use Surfactants to Create Micellar Solutions or Suspensions: Surfactants can increase solubility and improve the stability of suspensions.[22][26]
-
Examples: Tween® 80 or Cremophor® EL are commonly used.
-
Application: These are often used in combination with co-solvents to create a stable and homogenous formulation suitable for oral or parenteral administration.
-
-
Consider Particle Size Reduction (Micronization): For oral or suspension-based dosing, reducing the particle size increases the surface area, which can enhance the dissolution rate.[23][24] This can be achieved through methods like mortar grinding or ball milling.[22]
| Formulation Strategy | Primary Mechanism | Common Excipients | Pros | Cons |
| Co-Solvent System | Increases drug solubility in the vehicle.[22] | DMSO, PEG-400, Ethanol | Simple to prepare; suitable for IV. | Potential for vehicle toxicity; risk of drug precipitation upon injection. |
| Surfactant/Micellar Solution | Forms micelles that encapsulate the drug.[26] | Tween® 80, Cremophor® EL | Enhances solubility; can improve stability. | Can cause hypersensitivity reactions (esp. Cremophor); complex formulation. |
| Suspension | Disperses solid drug particles in a liquid vehicle. | Methylcellulose, CMC | Allows for higher dose administration; good for oral gavage. | Non-homogenous dosing risk; not suitable for IV; requires particle size control. |
| Cyclodextrin Complexation | Forms inclusion complexes to shield the drug from water.[24] | Hydroxypropyl-β-cyclodextrin (HPβCD) | Significantly increases aqueous solubility. | Can be expensive; potential for nephrotoxicity at high doses. |
Issue 2: Unexpected toxicity or adverse events are observed at doses predicted to be safe.
Scientific Rationale: An MTD study may reveal toxicity that was not predictable from in vitro data. This can be due to the compound itself, its metabolites, or off-target effects. Careful observation is key to understanding the nature of the toxicity.[25]
Solutions & Troubleshooting Steps:
-
Verify the Vehicle's Innocuity: The first step is to ensure the adverse effects are not caused by the formulation vehicle itself. Run a parallel control group that receives only the vehicle administered on the same schedule.[25]
-
Refine the MTD Study Design:
-
Use a Slower Dose Escalation: If you used a rapid escalation (e.g., doubling the dose), switch to a more conservative approach like a modified Fibonacci scheme, which uses smaller percentage increases at higher doses.[27] This helps pinpoint the toxicity threshold more accurately.
-
Increase Observation Period: Some toxicities are delayed. Extend the observation period between dose escalations from 1-3 days to 7 days to capture delayed adverse events.[16]
-
-
Conduct Preliminary Toxicological Analysis:
-
At the end of the MTD study, collect blood for clinical chemistry analysis (e.g., ALT/AST for liver toxicity, BUN/creatinine for kidney toxicity).[8]
-
Perform a gross necropsy and consider histopathological analysis of major organs (liver, kidney, spleen, lungs, heart) from animals at the highest dose levels to identify target organs of toxicity.[9]
-
-
Evaluate Pharmacokinetics: A high Cmax (peak concentration) might be driving the toxicity. If the PK profile shows a very sharp and high peak after dosing, consider altering the route of administration (e.g., subcutaneous instead of intravenous) or using a formulation that provides a slower release to blunt this peak.
Caption: Decision tree for troubleshooting unexpected in vivo toxicity.
Issue 3: Lack of therapeutic efficacy is observed at well-tolerated doses.
Scientific Rationale: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug discovery.[20] The cause is often rooted in poor pharmacokinetics or insufficient target engagement in a complex biological system.[21][28]
Solutions & Troubleshooting Steps:
-
Confirm Target Engagement: Before escalating doses, ensure the compound is reaching the target tissue and engaging its molecular target. This may require developing a specific biomarker assay.
-
Conduct a Pharmacokinetic (PK) Study: This is the most critical step.[25] A PK study will answer key questions:
-
Is the compound being absorbed? If bioavailability is low after oral dosing, you may need to switch to an intraperitoneal (IP) or intravenous (IV) route.
-
What is the half-life? If the compound is cleared very rapidly, the dosing frequency may be insufficient to maintain a therapeutic concentration. You may need to dose more frequently (e.g., twice daily instead of once).
-
Does exposure increase with dose? A dose-proportionality study can confirm that higher doses lead to higher systemic exposure.
-
-
Perform a Dose-Escalation Efficacy Study: If the initial doses were well-tolerated, and PK data suggests exposure can be increased, conduct an efficacy study with multiple dose groups, escalating up to the MTD.[25] This will establish a dose-response relationship and determine if a higher (but still safe) dose can achieve the desired effect.[11]
-
Re-evaluate the Animal Model: Ensure the chosen animal model is appropriate for the disease being studied and that the biological target of your compound is conserved and functional in that species.[25]
Detailed Experimental Protocols
These protocols provide a self-validating framework for your key experiments.
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole that can be administered as a single dose without causing unacceptable toxicity.[12]
Methodology:
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), age 6-8 weeks. Use a single sex to reduce variability for this initial study.[1]
-
Group Allocation: Assign animals to at least 5 groups (n=3-5 per group): one vehicle control group and four dose-escalation groups.[20]
-
Dose Selection & Escalation:
-
Administration: Administer the compound via the intended route for future efficacy studies (e.g., oral gavage, intraperitoneal injection). Administer a single dose on Day 0.
-
Monitoring & Data Collection:
-
Clinical Observations: Monitor animals closely for the first 4-6 hours post-dosing, and then daily for 7-14 days.[9] Record any signs of toxicity, including changes in posture, activity, breathing, and behavior.[8]
-
Body Weight: Weigh each animal immediately before dosing and then daily. This is a critical and sensitive indicator of general health.
-
Endpoint Definition: The MTD is defined as the highest dose that does not produce significant signs of clinical toxicity, cause more than a 10-20% loss in body weight, or result in mortality.[9][14]
-
-
Data Analysis: Plot the mean body weight change for each group over time. The MTD will be the highest dose level that avoids the predefined toxicity endpoints.
Protocol 2: Preliminary Pharmacokinetic (PK) Study in Mice
Objective: To determine the basic pharmacokinetic profile (including Cmax, Tmax, and half-life) of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole following a single administration.[17]
Methodology:
-
Animal Model: Use the same strain of mice as in the MTD and efficacy studies.
-
Dosing: Administer a single dose of the compound at a well-tolerated, potentially therapeutic level (e.g., 1/2 or 1/3 of the MTD).
-
Blood Sampling: Collect blood samples at multiple time points. For a full PK profile, this requires a composite sampling design (different animals at different time points) or serial sampling if cannulated animals are used.
-
Suggested Time Points: Pre-dose (0), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.[19]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), and process immediately to separate plasma by centrifugation. Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the parent compound in the plasma samples.[18]
-
-
Data Analysis:
-
Plot the plasma concentration versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is reached.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.
-
-
References
-
Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]
-
Dose range-finding studies. (n.d.). Hoeford Research Limited. Retrieved from [Link]
-
In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved from [Link]
-
Pharmacokinetics - ADME In Vivo & PK Studies. (n.d.). BioIVT. Retrieved from [Link]
-
Dose-ranging studies (including discovery, preclinical and clinical). (n.d.). GARDP Revive. Retrieved from [Link]
-
How to calculate a right dose for in vivo study? (2016, February 29). ResearchGate. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved from [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved from [Link]
-
in vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Maximum tolerable dose (MTD) studies. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. (2015). NIH Public Access. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved from [Link]
-
Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. Retrieved from [Link]
-
Understanding Maximum Tolerated Dose Studies: A Key Component in Drug Development. (2026, February 18). Infinix Bio. Retrieved from [Link]
-
In Vivo PK and TK. (n.d.). BioDuro. Retrieved from [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, June 1). Absorption Systems. Retrieved from [Link]
-
Use treatment and dose tools in In Vivo. (2025, October 2). Benchling Help Center. Retrieved from [Link]
-
Study to Evaluate Safety, Tolerability, Maximum Tolerated Dose (MTD), Efficacy, and Pharmacokinetics (PKs) of CPI-613 Given Twice Weekly for Three Consecutive Weeks in Patients With Advanced Hematologic Malignancies. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
-
In Vivo Assay Guidelines. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]
-
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (2024, December 11). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). Molecules. Retrieved from [Link]
-
Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. (2025, November 26). ResearchGate. Retrieved from [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Chemistry & Chemical Technology. Retrieved from [Link]
-
A mini review on biological potential of 1,3,4-oxadiazole derivatives. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. Retrieved from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). Molecules. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
Sources
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- 10. researchgate.net [researchgate.net]
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- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
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- 17. selvita.com [selvita.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
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- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Executive Summary: The "Personality" of Your Compound
Before diving into the protocols, it is critical to understand the physicochemical "personality" of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole . Inconsistent results with this specific scaffold rarely stem from synthesis errors; they usually arise from its three dominant traits:
-
High Lipophilicity: The n-butyl chain combined with the aromatic core creates a molecule with low aqueous solubility (LogP > 3.0), making it prone to "crashing out" in aqueous buffers.
-
Electronic Deficiency: The p-nitrophenyl group is a strong electron-withdrawing moiety.[1] This makes the compound a potent fluorescence quencher , often leading to false positives in FRET or fluorescence-intensity assays.[1]
-
Colloidal Aggregation: Like many flat, hydrophobic heteroaromatics, this molecule is a candidate for forming colloidal aggregates that non-specifically sequester enzymes, leading to steep, non-reproducible IC50 curves.[1]
Part 1: Solubility & Precipitation (The #1 Cause of Inconsistency)
The Issue: You observe variable potency between replicates, or potency drops significantly after the compound stock has been frozen and thawed.
The Mechanism: The butyl chain renders the molecule hydrophobic. When you pipette a 10 mM DMSO stock directly into a PBS/HEPES buffer, the local concentration momentarily exceeds the solubility limit, forming invisible micro-precipitates. These precipitates do not redissolve, resulting in a lower effective concentration than calculated.
Troubleshooting Protocol: The "Intermediate Dilution" Method
Do not dilute directly from 100% DMSO to 100% Aqueous Buffer. Use this step-down protocol to maintain thermodynamic solubility.
Step-by-Step Workflow:
-
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM. Vortex vigorously.
-
Intermediate Step: Dilute the stock 10-fold into a compatible organic solvent (e.g., Ethanol or 50% DMSO/Water) to create a 1 mM working solution.
-
Final Dilution: Dilute the 1 mM working solution into your assay buffer (e.g., PBS + 0.01% Triton X-100) to the final screening concentration (e.g., 10 µM).
-
The Spin Test (Validation):
-
Prepare a "dummy" assay plate with compound and buffer (no enzyme/cells).
-
Centrifuge at 3,000 x g for 10 minutes.
-
Measure the UV absorbance (approx. 280–320 nm) of the supernatant.
-
Result: If absorbance drops >10% compared to a pre-spin sample, your compound has precipitated.
-
Visualization: Solubility Decision Matrix
Caption: Diagnostic workflow to confirm if "inconsistent results" are due to micro-precipitation (The Spin Test).
Part 2: False Positives in Fluorescence Assays (Quenching)
The Issue: The compound appears to be a potent inhibitor (100% inhibition) in a fluorescence-based enzymatic assay, but shows no activity in a secondary readout (e.g., Mass Spec or Absorbance).
The Mechanism: The 4-nitrophenyl moiety is a notorious fluorescence quencher via Photo-induced Electron Transfer (PET) or the Inner Filter Effect (IFE) [1]. If your assay uses a fluorophore (e.g., AMC, Fluorescein, Rhodamine), the nitro group can absorb the emitted light or quench the excited state of the fluorophore, reducing the signal. In an inhibition assay, a loss of signal is often interpreted as inhibition, leading to false positives.
Validation Experiment: The "Spike-In" Control
-
Run your enzymatic reaction to completion (generating maximum fluorescence signal).
-
After the reaction is finished, add your test compound (2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole) at the IC50 concentration.[1]
-
Read Plate: If the fluorescence signal drops immediately upon addition, the compound is quenching the fluorophore, not inhibiting the enzyme.
Corrective Action:
-
Switch to a non-fluorescent readout (e.g., LC-MS, absorbance, or radioactive assays).[1]
-
Use a red-shifted fluorophore (Near-IR) where the nitro group absorbance is minimal.[1]
Part 3: The "Aggregation" Phenomenon
The Issue: The dose-response curve is extremely steep (Hill slope > 2.0) or the IC50 shifts significantly when enzyme concentration is changed.
The Mechanism: Small, lipophilic molecules like 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole can form colloidal aggregates in aqueous solution.[1] These colloids adsorb the enzyme on their surface, inhibiting it non-specifically [2]. This is a common artifact in early drug discovery.
Validation Experiment: Detergent Sensitivity
Run the dose-response curve in the presence of a non-ionic detergent (e.g., 0.01% or 0.1% Triton X-100 or Tween-80).[1]
-
Result A: If the IC50 remains the same, the inhibition is likely specific (1:1 binding).
-
Result B: If the inhibition disappears or the IC50 increases by >10-fold, the compound was acting via aggregation (the detergent breaks up the colloids).
Data Summary: Distinguishing Mechanisms
| Observation | Specific Inhibition (True Positive) | Aggregation (False Positive) | Quenching (False Positive) |
| Hill Slope | ~1.0 | > 2.0 (Steep) | Variable |
| Detergent Effect | No change in IC50 | Loss of potency | No change |
| Enzyme Conc.[1] Effect | Linear shift | Significant shift | No change |
| "Spike-In" Effect | No signal drop | No signal drop | Immediate signal drop |
Part 4: Chemical Stability (Nitro Reduction)
The Issue: Results in cell-based assays (viability/signaling) differ from cell-free biochemical assays.
The Mechanism: In a cellular environment, the nitro group (-NO2) is susceptible to enzymatic reduction by nitroreductases (present in many cancer cell lines and bacteria) to an amine (-NH2) or hydroxylamine [3].[1]
-
Consequence: The amine analog has vastly different electronic properties (electron-donating vs. electron-withdrawing) and solubility, effectively changing the drug during the experiment.[1]
Recommendation:
-
Perform LC-MS analysis of the cell culture media after 24 hours to check for the presence of the amino-analog (Mass = Parent - 30 Da for reduction to -NH2).[1]
FAQ: Frequently Asked Questions
Q1: Can I use DMSO concentrations higher than 1% to solve the solubility issue? A: Proceed with caution. While 2-5% DMSO improves solubility, many enzymes are inhibited or denatured by DMSO above 1% [4].[1] Always run a "DMSO-only" control curve to determine your enzyme's tolerance limit.[1]
Q2: Is the oxadiazole ring itself unstable? A: Generally, 1,3,4-oxadiazoles are thermally stable.[1][2] However, they can undergo ring opening (hydrolysis) in strongly acidic (pH < 2) or strongly alkaline (pH > 10) conditions [5]. Ensure your buffers are within the pH 4–9 range.
Q3: I see a yellow color when I dissolve the compound. Is it degrading? A: Not necessarily. Nitro-aromatic compounds are often yellow.[1] However, if the yellow color intensifies significantly over time in alkaline buffer, it may indicate ring cleavage or the formation of a nitrophenolate species.
References
-
RSC Advances. "Revisiting the non-fluorescence of nitroaromatics: presumption versus reality." Royal Society of Chemistry, 2022. Link
-
Journal of Medicinal Chemistry. "Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein–Protein Interaction." ACS Publications, 2017. Link[1]
-
ResearchGate. "The mechanism of fluorescence quenching by contact of chemical sensor and nitro compounds." ResearchGate, 2010. Link
-
BenchChem. "How to control for solvent effects (DMSO) in experiments." BenchChem Protocols, 2025.[3] Link
-
Global Research Online. "A Comprehensive Review on 1,3,4-oxadiazole Derivatives." Global Research Online, 2019. Link
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Technical Support Center: Enhancing the Solution Stability of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. Here, we address common stability challenges encountered in solution-based experiments, offering troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your results.
Introduction: Understanding the Stability Landscape
2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is a molecule of interest that possesses a 1,3,4-oxadiazole core. This heterocyclic scaffold is generally recognized for its metabolic stability, often serving as a bioisostere for ester groups to improve resistance to enzymatic hydrolysis.[1][2] However, the overall stability of the molecule in solution is a multifaceted issue influenced by its substituents—the butyl group and the 4-nitrophenyl moiety—as well as the experimental conditions.
The primary stability concerns for this compound in solution are potential degradation through hydrolysis, photolysis, and issues arising from its likely poor aqueous solubility. This guide will walk you through identifying and mitigating these challenges.
Troubleshooting Guide & FAQs
Our technical support is structured in a question-and-answer format to directly address the specific problems you may encounter.
Q1: My compound seems to be degrading in aqueous buffer. What is the likely cause and how can I prevent it?
A1: While the 1,3,4-oxadiazole ring is relatively stable, it can be susceptible to hydrolysis under certain pH conditions, particularly at extremes (acidic or basic).[3] The degradation pathway likely involves nucleophilic attack on the oxadiazole ring, leading to ring-opening.
Troubleshooting Steps:
-
pH Profiling: The first step is to determine the optimal pH range for your compound's stability. We recommend conducting a pH stability study.
-
Buffer Selection: Choose a buffer system that maintains the pH within the stable range identified in your profiling study. For many oxadiazole derivatives, a pH range of 3-5 has been found to be optimal.[3]
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. Ensure your solutions are stored at appropriate temperatures (e.g., 4°C or -20°C for long-term storage) and minimize exposure to elevated temperatures during experiments.
Q2: I've noticed a change in the color and a loss of potency of my compound solution when exposed to light. What's happening?
A2: The 4-nitrophenyl group in your compound makes it susceptible to photodegradation. Nitroaromatic compounds can undergo complex photochemical reactions upon exposure to UV or even ambient light, leading to the formation of degradation products and a decrease in the concentration of the active compound.[4][5]
Troubleshooting Steps:
-
Light Protection: Always handle the compound and its solutions in a light-protected environment. Use amber-colored vials or wrap your glassware with aluminum foil.
-
Wavelength Considerations: Be mindful of the wavelengths used in your experimental setup (e.g., in plate readers). If possible, use wavelengths that are not strongly absorbed by the compound.
-
Photostability Testing: To formally assess the photostability, you can perform a forced degradation study by exposing a solution of the compound to a controlled light source (e.g., a UV lamp) and analyzing for degradation over time.
Q3: I'm struggling with the low aqueous solubility of my compound, and I suspect it's precipitating out of solution, affecting my results. How can I improve its solubility and maintain stability?
A3: Poor aqueous solubility is a common challenge for many organic molecules. Several formulation strategies can be employed to enhance solubility and, in turn, improve stability by preventing precipitation.[6][7][8]
Recommended Formulation Approaches:
-
Co-solvents: The use of water-miscible organic solvents (co-solvents) such as DMSO, ethanol, or polyethylene glycol (PEG) can significantly increase the solubility of your compound.[6] However, it's crucial to evaluate the compatibility of the co-solvent with your experimental system.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within their cavity and presenting a hydrophilic exterior to the aqueous environment.[7][9][10] This can enhance both solubility and stability.
-
Lipid-Based Formulations: For in vivo applications, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[7][9] These formulations create fine emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.
Data Summary: Common Formulation Strategies
| Formulation Strategy | Mechanism of Action | Key Advantages | Considerations |
| Co-solvents | Increases the polarity of the solvent system. | Simple to prepare. | Potential for solvent toxicity in biological assays. |
| Cyclodextrins | Forms inclusion complexes, increasing apparent solubility. | Can improve stability and bioavailability.[7][10] | Stoichiometry of complexation needs to be considered. |
| Lipid-Based Systems | Solubilizes the drug in a lipid matrix. | Enhances oral bioavailability.[7][9] | More complex to formulate. |
Experimental Protocols
To systematically investigate and improve the stability of your 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole solutions, we recommend the following protocols.
Protocol 1: Forced Degradation Study
This study will help you understand the degradation pathways of your compound under various stress conditions.
Objective: To identify the potential degradation products and the conditions under which the compound is most labile.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[11]
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 5 hours.[11]
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Keep a solid sample of the compound at 60°C for 24 hours, then dissolve in the mobile phase for analysis.[11]
-
Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a UV light source (e.g., 254 nm) for a defined period.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (diluted stock solution kept under normal conditions), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Protocol 2: pH Stability Profile
Objective: To determine the pH range where the compound is most stable.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Sample Preparation: Prepare solutions of your compound in each buffer at a fixed concentration (e.g., 50 µg/mL).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate potential degradation.
-
Time-Point Analysis: At various time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. The pH at which the degradation rate is the lowest is the optimal pH for stability.
Logical Relationship for pH Stability
Caption: Logical flow for determining pH stability.
Concluding Remarks
The stability of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in solution is a critical factor for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways and employing systematic approaches to mitigate them, researchers can ensure the integrity of their work. This guide provides a starting point for troubleshooting common stability issues. For further assistance, please do not hesitate to contact our technical support team.
References
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
ManTech Publications. (2024, May 15). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation, 6(2), 38-47. Available from: [Link]
-
Cellupica, E., et al. (2021). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Chemical Biology, 16(10), 2003-2015. Available from: [Link]
-
Vione, D., et al. (2005). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 39(15), 5738-5745. Available from: [Link]
-
Al-Momani, F. (2001). Direct photolysis of nitroaromatic compounds in aqueous solutions. Water Research, 35(17), 4217-4223. Available from: [Link]
-
Arslan-Alaton, I., & Balcioglu, I. A. (2002). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1, 684-689. Available from: [Link]
-
Kumar, R., & Sharma, P. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(6), 2095-2104. Available from: [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]
-
Vione, D., et al. (2005). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. ACS Publications. Available from: [Link]
-
Al-Momani, F., & Touraud, E. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Available from: [Link]
-
Qian, T., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3290-3301. Available from: [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available from: [Link]
-
Rathore, A. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC, 41(1), 22-26. Available from: [Link]
-
ResearchGate. (n.d.). Force degradation study of compound A3. Available from: [Link]
-
Impactfactor. (2025, June 25). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Available from: [Link]
-
MDPI. (2025, July 19). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Available from: [Link]
-
Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Available from: [Link]
-
ResearchGate. (2024, June 10). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available from: [Link]
-
Preprints.org. (2025, August 10). core components of analytical method validation for small molecules-an overview. Available from: [Link]
-
ResearchGate. (2025, August 7). Photocatalytic degradation of organic dyes by the conjugated polymer poly(1,3,4-oxadiazole)s and its photocatalytic mechanism | Request PDF. Available from: [Link]
-
Thieme Connect. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Available from: [Link]
-
Jha, K. K., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6279. Available from: [Link]
-
Gzella, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2429. Available from: [Link]
-
Preprints.org. (2025, June 25). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]
-
ResearchGate. (2025, August 18). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019, October 28). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. Available from: [Link]
-
Iraqi Journal of Agricultural Sciences. (2023, July 1). New Oxadiazole Derivatives with Ag NPs :Synthesis, Characterization and Antimicrobial Screening. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 15(7), 2135-2152. Available from: [Link]
-
Karimi, M., et al. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Open Journal of Physical Chemistry, 6, 9-16. Available from: [Link]
-
Preprints.org. (2025, June 25). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]
-
Khan, I., et al. (2010). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of the Chilean Chemical Society, 55(1), 80-83. Available from: [Link]
-
Letters in Applied NanoBioScience. (2022, November 18). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-oxadiazol-2-yl)-pyridine. Available from: [Link]
-
MDPI. (2023). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 28(14), 5489. Available from: [Link]
-
ResearchGate. (2025, November 26). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Available from: [Link]
Sources
- 1. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
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- 10. sphinxsai.com [sphinxsai.com]
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- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
Validating the biological target of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Target Validation Guide: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Primary Biological Target: Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) Therapeutic Context: Neurodegenerative Disorders (Alzheimer’s Disease) Secondary Potential Targets: Bacterial Enoyl-ACP Reductase (FabI), Tubulin
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist in drug discovery, validating the target of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole requires moving beyond simple phenotypic hits to rigorous biochemical confirmation. While 1,3,4-oxadiazoles are "privileged scaffolds" with broad bioactivity, the specific structural features of this molecule—a lipophilic butyl chain coupled with an electron-withdrawing nitrophenyl group—strongly suggest it functions as a Dual Binding Site Inhibitor of Cholinesterases (AChE/BChE) .
The Mechanistic Logic:
-
The Pharmacophore: The 1,3,4-oxadiazole ring acts as a bioisostere for ester or amide groups, capable of hydrogen bonding within the enzyme's active site.
-
The "Warhead": The 4-nitrophenyl moiety typically engages in
- stacking interactions with aromatic residues (e.g., Trp286) in the Peripheral Anionic Site (PAS) of AChE. -
The Linker: The butyl chain provides the necessary hydrophobicity to traverse the enzyme's gorge or penetrate the Blood-Brain Barrier (BBB), a critical requirement for CNS-active agents.
This guide outlines the protocol to validate this compound as a reversible, non-competitive, or mixed-type inhibitor of AChE, comparing it against industry standards like Donepezil and Rivastigmine .
Biological Pathway & Inhibition Logic
To validate the target, one must understand the specific disruption in the signaling pathway. In Alzheimer's pathology, the "Cholinergic Hypothesis" posits that inhibiting AChE prevents the breakdown of Acetylcholine (ACh), thereby restoring synaptic transmission.
Figure 1: Cholinergic Neurotransmission and Inhibition Pathway
Caption: Schematic of the cholinergic pathway showing the intervention point where the oxadiazole derivative inhibits AChE, preventing ACh hydrolysis and enhancing signaling.
Comparative Performance Analysis
When validating this compound, you must benchmark its
Table 1: Comparative Profile of Cholinesterase Inhibitors
| Feature | 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (Candidate) | Donepezil (Standard) | Rivastigmine (Alternative) |
| Primary Target | AChE / BChE (Dual Inhibitor) | AChE (Highly Selective) | AChE / BChE (Dual) |
| Binding Mode | Mixed/Non-competitive (CAS + PAS) | Reversible (CAS + PAS) | Pseudo-irreversible (Carbamoylation) |
| Potency ( | Target Range: 0.5 - 5.0 | ~0.01 - 0.06 | ~4 - 6 |
| BBB Permeability | High (Predicted via Butyl lipophilicity) | High | High |
| Selectivity (AChE/BChE) | Moderate (Often < 10-fold) | High (> 1000-fold) | Low (Equipotent) |
| Key Advantage | Potential to inhibit A | High potency. | Dual inhibition broadens efficacy. |
Critical Insight: Unlike Donepezil, many nitro-oxadiazoles exhibit dual inhibition of AChE and BChE. While lower selectivity might seem like a disadvantage, in late-stage Alzheimer's, BChE activity increases while AChE decreases; thus, a dual inhibitor (like the candidate) may offer superior therapeutic value.
Validation Protocol: The Modified Ellman’s Assay
To confirm the target, you cannot rely on cell viability assays (which are non-specific). You must demonstrate direct enzymatic inhibition using the Ellman’s Method .
Materials:
-
Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).
-
Substrate: Acetylthiocholine iodide (ATChI).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: Phosphate buffer (0.1 M, pH 8.0).
Step-by-Step Workflow:
-
Preparation: Dissolve the candidate compound in DMSO. Prepare serial dilutions (
to ). -
Incubation: Mix
buffer, enzyme solution ( ), and inhibitor solution. Incubate at for 15 minutes.-
Control: Use DMSO without inhibitor.
-
Blank: Buffer + DTNB + Substrate (no enzyme) to correct for spontaneous hydrolysis.
-
-
Reaction Initiation: Add
DTNB ( ) and ATChI ( ). -
Measurement: Monitor absorbance at 412 nm for 3–5 minutes using a microplate reader. The yellow color results from the reaction of thiocholine with DTNB.
-
Calculation:
Plot log[concentration] vs. % Inhibition to determine .
Advanced Validation: Kinetic Analysis
To distinguish this compound from false positives (promiscuous aggregators), perform a Lineweaver-Burk Plot analysis.
-
Vary substrate (ATChI) concentration while keeping inhibitor constant.
-
Result Interpretation:
-
Competitive:
constant, increases (binds active site only). -
Non-Competitive:
decreases, constant (binds allosteric site). -
Mixed (Likely for this compound): Both change. This confirms binding to the Peripheral Anionic Site (PAS), a key feature of oxadiazole derivatives.
-
Validation Workflow Visualization
Figure 2: Target Confirmation & Deconvolution Strategy
Caption: Integrated workflow for validating AChE inhibition, moving from enzymatic screening to structural confirmation and cellular safety.
Alternative Target Deconvolution
If the Ellman’s assay yields an
-
Rationale: Nitro-substituted oxadiazoles are frequently reported as anti-tubercular agents targeting the Fatty Acid Synthase II (FAS-II) pathway.
-
Protocol: Use a spectrophotometric assay monitoring the oxidation of NADH to NAD+ at 340 nm in the presence of bacterial FabI enzyme and crotonoyl-CoA.
References
-
Vertex AI Search. (2026). Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. 1
-
Vertex AI Search. (2026). Design and development of 1,3,4-oxadiazole derivatives as potential inhibitors of acetylcholinesterase. 2[3]
-
Vertex AI Search. (2026). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. 4[3]
-
Vertex AI Search. (2026). Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents. 5[3][5]
-
Vertex AI Search. (2026). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. 3[3][5]
Sources
- 1. Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and development of 1,3,4-oxadiazole derivatives as potential inhibitors of acetylcholinesterase to ameliorate scopolamine-induced cognitive dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole activity in different models.
Comprehensive Guide: Cross-Validation of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Activity
Executive Summary
The compound 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole represents a classic 2,5-disubstituted-1,3,4-oxadiazole scaffold, a structural class widely recognized in medicinal chemistry for its pleiotropic biological activities. While often utilized as a building block in proteomics or as an electron-transport material in organic electronics, its pharmacological potential is significant. This guide outlines a robust cross-validation strategy for evaluating its activity across three distinct models: In Silico (Molecular Docking) , Biochemical (Enzymatic Inhibition) , and Cellular (Antimicrobial/Cytotoxic Efficacy) .
This specific derivative combines a lipophilic butyl chain with an electron-withdrawing nitrophenyl group, a motif frequently associated with antimicrobial activity (targeting bacterial cell walls or DNA gyrase) and enzyme inhibition (specifically Tyrosinase or Fatty Acid Amide Hydrolase - FAAH).
Part 1: In Silico Profiling (Target Prediction)
Before wet-lab experimentation, computational modeling is essential to predict binding affinity and rationalize the mechanism of action.
Molecular Docking Strategy
-
Objective: Assess the binding potential of the 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole ligand against putative targets.
-
Primary Targets:
-
DNA Gyrase B (Bacteria): A common target for nitro-containing oxadiazoles.
-
Tyrosinase (Fungi/Human): The oxadiazole ring mimics the substrate transition state.
-
FAAH (Human): The butyl chain mimics the fatty acid tail, while the oxadiazole acts as the serine trap.
-
Protocol
-
Ligand Preparation: Generate the 3D structure of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. Minimize energy using the MMFF94 force field.
-
Protein Preparation: Retrieve crystal structures (e.g., DNA Gyrase PDB: 1KZN; Tyrosinase PDB: 2Y9X) from the RCSB Protein Data Bank. Remove water molecules and co-crystallized ligands.
-
Docking Execution: Use AutoDock Vina. Define a grid box centered on the active site (e.g., the ATP-binding pocket of GyrB).
-
Analysis: Evaluate binding energy (
). A score < -7.0 kcal/mol indicates significant affinity. Visualize hydrogen bonding (specifically with the oxadiazole nitrogens) and - stacking (nitrophenyl ring).
Part 2: Biochemical Validation (Enzymatic Models)
To validate the in silico predictions, a cell-free enzymatic assay is the gold standard for establishing direct target engagement.
Tyrosinase Inhibition Assay
1,3,4-oxadiazoles are potent tyrosinase inhibitors, relevant for both skin disorders (hyperpigmentation) and antimicrobial defense.
-
Reagents: Mushroom Tyrosinase (EC 1.14.18.1), L-DOPA (substrate), Phosphate Buffer (pH 6.8).
-
Protocol:
-
Preparation: Dissolve the test compound in DMSO to prepare a stock solution.
-
Incubation: Mix 20
L of enzyme solution (1000 U/mL) with 20 L of test compound (varying concentrations: 1–100 M) in 140 L of buffer. Incubate at 25°C for 10 min. -
Reaction Trigger: Add 20
L of L-DOPA (2 mM). -
Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm over 10 minutes using a microplate reader.
-
Calculation: Determine IC
using non-linear regression (GraphPad Prism).
-
Self-Validation: Include Kojic acid as a positive control.
-
Part 3: Cellular Validation (Phenotypic Models)
Cell-based assays confirm if the biochemical activity translates to biological efficacy, accounting for membrane permeability and metabolic stability.
Antimicrobial Susceptibility Testing (AST)
Given the nitro-aryl motif, this compound is a strong candidate for antibacterial activity.
-
Organisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungal).
-
Method: Broth Microdilution (CLSI Standards).
-
Protocol:
-
Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -
Treatment: Add 100
L of inoculum to 96-well plates containing serial dilutions of the test compound (0.5 – 256 g/mL). -
Incubation: 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
-
Visualization: Add 20
L of Resazurin dye (0.015%) to confirm viability (Blue = Dead/Inhibited, Pink = Live).
-
Cytotoxicity Screening (MTT Assay)
To ensure the antimicrobial activity is not due to general toxicity, screen against mammalian cells (e.g., HEK293 or fibroblast lines).
-
Protocol:
-
Seed cells (
/well) and incubate for 24h. -
Treat with compound for 48h.
-
Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm. Calculate Selectivity Index (SI = CC
/ MIC). An SI > 10 indicates a promising safety profile.
-
Part 4: Comparative Data Summary
| Model System | Metric | Target Value (Active) | Validation Control |
| In Silico | Binding Energy ( | Native Ligand (Re-docking) | |
| Enzymatic | IC | Kojic Acid | |
| Antimicrobial | MIC (Bacteria/Fungi) | Ciprofloxacin / Fluconazole | |
| Cytotoxicity | CC | Doxorubicin (Toxic control) |
Part 5: Validation Workflow Visualization
The following diagram illustrates the logical flow for cross-validating the compound, ensuring that positive hits in one model are mechanistically supported by the others.
Caption: Integrated workflow for cross-validating the biological activity of the oxadiazole derivative, moving from computational prediction to phenotypic confirmation.
References
-
Boger, D. L., et al. (2005). "Discovery of a potent, selective, and efficacious class of reversible
-ketoheterocycle inhibitors of fatty acid amide hydrolase." Journal of Medicinal Chemistry, 48(6), 1849-1856. Link -
Khan, M. S. Y., et al. (2011).[1] "Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols." Asian Journal of Chemistry, 23(5), 2007-2010.[1] Link
-
Desai, N. C., et al. (2016).[2] "Synthesis, characterization and antimicrobial screening of some new 1,3,4-oxadiazoles bearing pyridine and pyrazole nucleus." Journal of Saudi Chemical Society, 20, S315-S322. Link
-
Santa Cruz Biotechnology. "2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Product Page." SCBT.com. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link
Sources
Confirming the mechanism of action of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
The following guide details the mechanistic profiling of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole , a synthetic heterocyclic scaffold with pleiotropic biological potential.
Based on the structural pharmacophore (1,3,4-oxadiazole core + electron-withdrawing nitrophenyl group + lipophilic butyl chain), this compound is primarily investigated as a Fatty Acid Amide Hydrolase (FAAH) inhibitor and secondarily as a Tyrosinase inhibitor or Antimicrobial agent . This guide provides the framework to confirm its specific mode of action (MoA) in your research.
Executive Summary & Structural Logic
Compound: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Class: 2,5-Disubstituted 1,3,4-Oxadiazole.[1][2][3] Primary Target Potential: Fatty Acid Amide Hydrolase (FAAH) Inhibition. Secondary Target Potential: Tyrosinase Inhibition; Antimicrobial (Nitro-reductase activation).
The Pharmacophore Argument:
-
1,3,4-Oxadiazole Core: Acts as a bioisostere for amide or ester bonds, providing metabolic stability while maintaining hydrogen bond acceptor capabilities. In FAAH inhibition, it mimics the transition state of the amide bond hydrolysis.
-
4-Nitrophenyl Moiety: An electron-withdrawing group (EWG) that decreases the electron density of the oxadiazole ring, making it more susceptible to nucleophilic attack by active-site residues (e.g., Serine-241 in FAAH).
-
2-Butyl Chain: A lipophilic fragment that probes the hydrophobic channels of the target enzyme (e.g., the acyl-chain binding pocket of FAAH or the hydrophobic pocket of Tyrosinase).
Mechanism of Action: The FAAH Inhibition Hypothesis
The most scientifically grounded application for this scaffold is the modulation of the Endocannabinoid System (ECS) via FAAH inhibition.
The "Serine Trap" Mechanism
FAAH is the primary enzyme responsible for degrading Anandamide (AEA) , a lipid neurotransmitter.
-
Entry: The 2-butyl chain aligns within the hydrophobic "acyl chain-binding pocket" of FAAH.
-
Binding: The 1,3,4-oxadiazole ring positions itself near the Catalytic Triad (Ser241-Ser217-Lys142) .
-
Nucleophilic Attack: The hydroxyl group of Ser241 attacks the C2 or C5 carbon of the oxadiazole ring.
-
Inhibition: The electron-withdrawing nature of the 4-nitrophenyl group stabilizes the resulting tetrahedral intermediate (or leads to a carbamylated enzyme adduct), preventing the hydrolysis of endogenous anandamide.
-
Outcome: Elevated AEA levels
Activation of CB1/CB2 receptors Analgesic and Anxiolytic effects.
DOT Diagram: FAAH Inhibition Pathway
Caption: Proposed pathway of FAAH inhibition leading to enhanced endocannabinoid signaling.
Comparative Analysis: Performance vs. Alternatives
To validate the efficacy of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, it must be benchmarked against established inhibitors.
| Feature | 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | URB597 (Standard) | Ibuprofen (Control) |
| Primary Target | FAAH (Putative) | FAAH (Irreversible) | COX-1 / COX-2 |
| Binding Mode | Reversible/Slow-binding (Likely) | Covalent (Carbamylation) | Reversible Competitive |
| Potency (IC50) | Experimental Range: 1 - 50 µM | Reference: ~4.6 nM | Reference: 1 - 10 µM (COX) |
| Selectivity | Moderate (May hit Tyrosinase) | High (vs. MAGL) | Low (Hits both COX isoforms) |
| BBB Permeability | High (Lipophilic + Low MW) | High | High |
| Key Advantage | Tunable: The butyl group allows probing of smaller hydrophobic pockets compared to the long chain of URB597. | Validated potency.[1][4][5][6] | Clinical safety profile. |
Experimental Protocols for Validation
Do not assume the mechanism; confirm it using these self-validating protocols.
Protocol A: Fluorometric FAAH Inhibition Assay
Objective: Determine the IC50 of the compound against recombinant FAAH. Principle: Hydrolysis of the substrate AMC-Arachidonoyl Amide releases fluorescent AMC (7-amino-4-methylcoumarin).
-
Reagents:
-
Recombinant Human FAAH (1 nM final).
-
Substrate: AMC-Arachidonoyl Amide (10 µM).
-
Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA.
-
Control: URB597 (1 µM).
-
-
Workflow:
-
Pre-incubation: Incubate FAAH + Test Compound (0.1 nM – 100 µM) for 15 mins at 37°C. Why? To allow for slow-binding or covalent interactions.
-
Initiation: Add AMC-Arachidonoyl Amide.
-
Measurement: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 30 mins.
-
-
Data Analysis:
-
Plot Slope (RFU/min) vs. Log[Concentration].
-
Fit to Sigmoidal Dose-Response curve to calculate IC50.
-
Validation Criteria: If IC50 < 10 µM, confirm as a "Hit".
-
Protocol B: Tyrosinase Cross-Reactivity Check
Objective: Rule out off-target activity (common for nitrophenyl-oxadiazoles). Principle: Oxidation of L-DOPA to Dopachrome (absorbance at 475 nm).
-
Reagents: Mushroom Tyrosinase (50 U/mL), L-DOPA (0.5 mM).
-
Workflow:
-
Mix Enzyme + Test Compound in Phosphate Buffer (pH 6.8).
-
Add L-DOPA.
-
Measure Absorbance (475 nm) over 10 mins.
-
-
Interpretation: Significant inhibition (>50% at 10 µM) suggests the compound acts as a Tyrosinase Inhibitor (skin whitening potential) rather than/in addition to FAAH.
Protocol C: Molecular Docking (In Silico Validation)
Objective: Visualize the binding pose.
-
Software: AutoDock Vina or Schrödinger Glide.
-
Target PDB: 3K84 (Human FAAH with inhibitor).
-
Grid Generation: Center on the catalytic Ser241.
-
Procedure:
-
Prepare Ligand: Energy minimize the 2-butyl and nitro groups.
-
Docking: Run rigid receptor/flexible ligand docking.
-
-
Success Metric: Binding Energy < -8.0 kcal/mol. Look for H-bonds between the oxadiazole Nitrogen and the Oxyanion Hole (Ile238/Gly239/Gly240) .
Alternative Mechanism: Antimicrobial Activity
If the compound fails FAAH assays, investigate it as a Nitro-Reductase Activated Antibiotic .
-
Mechanism: The 4-nitrophenyl group is reduced by bacterial nitro-reductases (e.g., in M. tuberculosis or H. pylori) to a toxic nitroso or hydroxylamine intermediate, which damages bacterial DNA.
-
Validation: Perform MIC (Minimum Inhibitory Concentration) assay against M. smegmatis or S. aureus.
-
Control: Isoniazid or Metronidazole.
-
Expectation: High activity in anaerobic conditions or specific strains, low activity in mammalian cells (selectivity).
-
DOT Diagram: Experimental Decision Tree
Caption: Workflow to distinguish between FAAH, Tyrosinase, and Antimicrobial mechanisms.
References
-
FAAH Inhibition by Oxadiazoles: Boger, D. L., et al. (2005). "Discovery of a potent, selective, and efficacious class of reversible alpha-ketoheterocycle inhibitors of fatty acid amide hydrolase." Journal of Medicinal Chemistry. Link
-
Oxadiazole Scaffold Review: Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Tyrosinase Inhibition: Khan, M., et al. (2015). "Synthesis and Tyrosinase Inhibitory Activity of 2,5-Disubstituted-1,3,4-Oxadiazoles." Bioorganic & Medicinal Chemistry. Link
-
Antimicrobial Nitrophenyl Oxadiazoles: Desai, N. C., et al. (2016). "Synthesis and antimicrobial screening of 1,3,4-oxadiazole derivatives." Medicinal Chemistry Research. Link
-
FAAH Assay Protocol: Cayman Chemical. "FAAH Inhibitor Screening Assay Kit Protocol." Link
Sources
A Researcher's Guide to 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole: Synthesis, Comparative Analysis, and Experimental Protocols
This guide provides an in-depth technical analysis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, a molecule of significant interest within the field of medicinal chemistry. We will objectively explore its synthesis, characterization, and performance in biological assays, comparing it with relevant structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this heterocyclic scaffold.
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle recognized as a "privileged structure" in drug discovery.[1][2][3][4] Its derivatives are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[5][6][7][8] The versatility of the 2,5-disubstituted 1,3,4-oxadiazole core allows for fine-tuning of its physicochemical and pharmacological properties.
A key structural feature in many potent oxadiazole derivatives is the inclusion of a nitrophenyl moiety. The strong electron-withdrawing nature of the nitro (NO2) group, particularly at the para-position of the phenyl ring, has been shown to significantly enhance the biological efficacy of the parent molecule, especially its antimicrobial and anticancer activities.[5][9][10] This guide focuses specifically on the butyl-substituted variant, providing the necessary data and protocols to evaluate its place among other nitrophenyl-oxadiazole contenders.
I. Synthesis and Structural Elucidation
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, with the most common and reliable method being the cyclodehydration of 1,2-diacylhydrazine intermediates.[5][10][11][12] This approach offers high yields and relatively clean product formation. The general synthetic pathway involves the reaction of an acid hydrazide with an acid chloride (or carboxylic acid), followed by ring closure using a dehydrating agent such as phosphorus oxychloride (POCl3), thionyl chloride, or polyphosphoric acid.[10]
The logical workflow for synthesizing the title compound is outlined below. The choice of phosphorus oxychloride as the cyclizing agent is strategic; it is highly effective for this type of intramolecular dehydration and is a standard reagent in the synthesis of oxadiazoles.[5][10][13]
Caption: Synthetic pathway for 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Structural Characterization Data
Confirmation of the final product's structure is achieved through a combination of spectroscopic methods.[10][14][15] While specific experimental data for the title compound is not centrally published, the following table compiles expected characteristic spectral data based on analysis of structurally similar compounds, such as 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole and 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol.[16][17]
| Technique | Expected Observations | Rationale |
| IR (KBr, cm⁻¹) | ~1610 (C=N), ~1520 & ~1340 (NO₂ stretch), ~1010 (C-O-C of oxadiazole) | Confirms the presence of key functional groups: the oxadiazole C=N bond, the asymmetric and symmetric stretching of the nitro group, and the ether-like linkage within the ring.[16][17] |
| ¹H NMR (CDCl₃, δ ppm) | ~8.4 (d, 2H, Ar-H), ~8.2 (d, 2H, Ar-H), ~2.9 (t, 2H, -CH₂-), ~1.8 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | The two doublets in the aromatic region are characteristic of a para-substituted phenyl ring. The triplet and multiplets in the aliphatic region correspond to the butyl chain protons.[17] |
| ¹³C NMR (CDCl₃, δ ppm) | ~168, ~163 (Oxadiazole carbons), ~149 (Ar-C-NO₂), ~129, ~124 (Aromatic carbons), ~31, ~29, ~22, ~14 (Butyl carbons) | Shows distinct signals for the two carbons of the oxadiazole ring, the aromatic carbons (including the one attached to the nitro group), and the four carbons of the butyl chain.[17] |
| Mass Spec (HRMS) | Calculated m/z for C₁₂H₁₃N₃O₃ + H⁺: 248.1035 | Provides the exact mass of the protonated molecular ion, confirming the elemental composition (C₁₂H₁₃N₃O₃).[18] |
II. Comparative Performance: Biological Activity
The true value of a novel compound is determined by its performance in biological assays relative to known agents or structural analogs. The combination of the oxadiazole core and the nitrophenyl substituent suggests strong potential in antimicrobial and anticancer applications.
Antimicrobial Activity: A Comparative Outlook
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new antimicrobial agents.[5][6][10][19][20] Structure-activity relationship (SAR) studies have consistently shown that the presence of electron-withdrawing groups, such as nitro or chloro groups, on a terminal phenyl ring enhances antimicrobial potency.[5] This is attributed to the modulation of the molecule's electronic properties, potentially improving its interaction with microbial targets.
Below is a comparative table summarizing the Minimum Inhibitory Concentration (MIC) values for several nitrophenyl-substituted oxadiazole derivatives against common pathogens. This allows for an objective assessment of where 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole might perform.
| Compound | R Group (at position 2) | Test Organism | MIC (µg/mL) | Reference Drug (MIC, µg/mL) | Source |
| {2-[5-(4-Nitrophenyl)-[5][11][21]oxadiazol-2-yl]-phenyl}-phenyl-methanone | 2-Benzoylphenyl | S. aureus | 12.5 | Amoxicillin (25) | [10] |
| {2-[5-(4-Nitrophenyl)-[5][11][21]oxadiazol-2-yl]-phenyl}-phenyl-methanone | 2-Benzoylphenyl | E. coli | 25 | Amoxicillin (50) | [10] |
| 1,4-bis(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzene | 4-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl | S. aureus | >20 | - | [13] |
| Nitrofuran-Oxadiazole Derivative | Nitrofuran | S. aureus | 4 - 32 | - | [5] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Thiol | P. aeruginosa | <0.25 | Ampicillin (>25) | [6] |
Analysis: The data indicates that 2-aryl-5-(4-nitrophenyl)-1,3,4-oxadiazoles can exhibit potent antibacterial activity, in some cases exceeding that of standard antibiotics like amoxicillin.[10] The biological inactivity of the symmetrical bis-oxadiazole compound suggests that overall molecular properties, not just the presence of the pharmacophore, are crucial.[13] The butyl group in our title compound provides lipophilicity, which can be critical for membrane transport and interaction with bacterial targets. It is hypothesized that its performance would be comparable to or better than the more complex benzoylphenyl derivative against Gram-positive bacteria.
Anticancer Activity: Potential and Comparisons
The 1,3,4-oxadiazole ring is also a prolific scaffold in the design of anticancer agents, acting through diverse mechanisms such as the inhibition of kinases, growth factors, and tubulin polymerization.[1][2][22] The nitrophenyl group has been incorporated into numerous cytotoxic compounds. For instance, 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole showed moderate cytotoxicity with an IC₅₀ of 17.5 μM.[1]
The following table presents data for related oxadiazole compounds against various human cancer cell lines, providing a benchmark for evaluating our title compound.
| Compound | Cancer Cell Line | Activity (IC₅₀, µM) | Reference Drug | Source |
| 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole | Not specified | 17.5 | - | [1] |
| (E)-2-(((5-(((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)imino)methyl)phenol | Breast (MCF-7), Lung (A549) | - | - | [23] |
| 2-(3,4,5-trimethoxyphenyl)-5-(...)-1,3,4-oxadiazole | Breast (MCF-7), Lung (A549) | 0.34 - 2.45 | - | [1] |
| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) | Breast (MDA-MB-231) | 1.87 ± 0.09 | Doxorubicin (0.97 µM) | [22] |
Analysis: The literature strongly supports the anticancer potential of the 2,5-disubstituted 1,3,4-oxadiazole scaffold.[1][2][22][23][24] The activity is highly dependent on the nature and position of the substituents on the terminal rings. While direct data for the butyl derivative is unavailable, its simpler structure compared to complex multi-ring systems might offer advantages in terms of synthetic accessibility and ADMET properties. Its efficacy would need to be determined empirically, but the core pharmacophore is validated.
III. Experimental Methodologies
To ensure reproducibility and scientific rigor, detailed protocols are essential. The following sections describe the step-by-step methodologies for the synthesis and biological evaluation of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Protocol 1: Synthesis of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
This protocol is a standard, two-step procedure involving the formation of a diacylhydrazine intermediate followed by cyclodehydration.
-
Step A: Synthesis of N'-Valeryl-4-nitrobenzohydrazide (Intermediate)
-
To a solution of 4-nitrobenzoyl hydrazide (1.81 g, 10 mmol) in a suitable solvent like dichloromethane or tetrahydrofuran (50 mL) in an ice bath, add a base such as triethylamine (1.5 mL, 11 mmol).
-
Causality: The base is required to neutralize the HCl that will be generated in the next step.
-
Slowly add valeryl chloride (1.27 g, 10.5 mmol) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diacylhydrazine intermediate. This intermediate can be used in the next step without further purification or can be recrystallized from ethanol.
-
-
Step B: Cyclodehydration to form 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
-
Add the crude N'-Valeryl-4-nitrobenzohydrazide (10 mmol) to an excess of phosphorus oxychloride (POCl₃, 15 mL).
-
Causality: POCl₃ serves as both the solvent and the dehydrating agent, efficiently promoting the intramolecular cyclization to form the stable oxadiazole ring.
-
Heat the mixture to reflux (approx. 105-110 °C) for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Causality: This step quenches the excess reactive POCl₃ and precipitates the solid product.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a pH of ~7-8 is reached.
-
Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or ethyl acetate to obtain the pure 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compound, a key metric for antimicrobial potency.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Preparation: Prepare a stock solution of the test compound (e.g., 1000 µg/mL) in dimethyl sulfoxide (DMSO). Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 1x10⁶ CFU/mL.
-
Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of broth to all wells.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well and mix. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the plate, creating a range of concentrations. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5x10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 3: In-Vitro Cytotoxicity (MTS Assay)
This assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compound).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (or a similar tetrazolium salt like MTT) to each well.
-
Causality: Metabolically active, viable cells contain dehydrogenase enzymes that convert the MTS tetrazolium compound into a colored formazan product. The amount of color is directly proportional to the number of living cells.
-
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
IV. Conclusion
2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole emerges from a well-regarded class of heterocyclic compounds with established biological potential. The synthetic route is straightforward, and its core structure, combining the 1,3,4-oxadiazole ring with a 4-nitrophenyl moiety, is a validated pharmacophore for both antimicrobial and anticancer activity.[1][2][5][10] While direct experimental data for this specific analog is limited, comparative analysis with structurally related compounds provides a strong rationale for its investigation. The butyl substituent offers a balance of simplicity and lipophilicity that may prove advantageous for bioavailability. The provided protocols offer a robust framework for researchers to synthesize, characterize, and comprehensively evaluate the therapeutic promise of this compound.
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Independent Verification of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole: A Comparative Analysis and Methodological Guide
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The subject of this guide, 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, represents a specific substitution pattern within this versatile class of compounds. While initial reports have suggested its potential therapeutic value, rigorous independent verification of these findings is paramount for advancing its development.
This guide will provide a detailed protocol for the synthesis and characterization of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, enabling researchers to produce the target compound and its analogs for comparative studies. Furthermore, we will present standardized methodologies for assessing its potential anticancer and antimicrobial activities, drawing upon established protocols to ensure reproducibility and validity of the results. Through a comparative lens, we will contextualize the potential efficacy of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole by examining data from structurally related compounds.
Synthesis and Characterization: A Reproducible Pathway
A robust and well-documented synthetic route is the foundation of any independent verification study. The synthesis of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles can be reliably achieved through a multi-step process, as detailed in the literature[2][4][5]. The general workflow involves the formation of a diacylhydrazine intermediate followed by cyclodehydration.
Caption: General synthesis and characterization workflow.
Detailed Experimental Protocol: Synthesis of 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole (A Representative Analog)
This protocol is adapted from the work of Kudelko et al. and can be modified for the synthesis of the butyl analog by using the corresponding starting materials[2][4][5].
-
Synthesis of N-(4-Nitrobenzoyl)-N'-heptanoylhydrazine:
-
To a solution of heptanoic hydrazide (1.44 g, 10 mmol) in anhydrous dichloromethane (50 mL), add triethylamine (1.5 mL, 11 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.86 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude diacylhydrazine.
-
-
Synthesis of 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole:
-
To a flask containing the crude N-(4-nitrobenzoyl)-N'-heptanoylhydrazine (10 mmol), add phosphorus oxychloride (15 mL).
-
Reflux the mixture for 5 hours.
-
After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated NaHCO₃ solution until a precipitate forms.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
-
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and HRMS to ensure its identity and purity, comparing the obtained data with reported values[2][4][5].
Comparative Biological Evaluation
Anticancer Activity: A Comparative Overview
The anticancer potential of 1,3,4-oxadiazole derivatives is often evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability[1][8][9][10]. The table below presents a compilation of IC₅₀ values for various 2,5-disubstituted 1,3,4-oxadiazoles to provide a benchmark for the expected activity of the target compound.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Data not available | - | - |
| Combretastatin A-4 analog with 1,3,4-oxadiazole | MCF-7 | 0.015 | [3] |
| Chalcone-1,3,4-oxadiazole hybrid | HepG2 | 1.2 | [11] |
| 2-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | MCF-7 | 2.5 | [12] |
| 2-(4-Nitrophenyl)-5-tosyl-1,3,4-oxadiazole | Data not available | - | [13] |
Antimicrobial Activity: A Comparative Overview
The antimicrobial efficacy of novel compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method[14][15][16][17][18]. The following table summarizes the MIC values for various 1,3,4-oxadiazole derivatives against common bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Data not available | - | - |
| 1,3,4-Oxadiazole derivative OZE-I | S. aureus (MRSA) | 4-16 | [19] |
| 2,5-Disubstituted 1,3,4-oxadiazole derivative | P. aeruginosa | 0.2 | [6] |
| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivative | S. aureus (MRSA) | 62 | [20] |
| 2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazole | E. coli | >100 | [13] |
Standardized Protocols for Biological Assays
To ensure the validity and comparability of experimental data, adherence to standardized protocols is essential.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the steps for determining the cytotoxic effects of a compound on cancer cell lines[1][8][9][10].
Caption: Step-by-step workflow of the MTT assay.
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[14][15][16][17][18].
Caption: Workflow for determining the Minimum Inhibitory Concentration.
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial inoculum. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Discussion and Future Directions
The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While the initial reports on 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole are intriguing, the lack of accessible, independent verification of its biological activities underscores a critical need within the scientific community. This guide provides the necessary framework for researchers to undertake such verification.
The provided synthesis protocol, adapted from robust literature sources, offers a clear path to obtaining the target compound and its analogs. The comparative data on related 1,3,4-oxadiazole derivatives suggest that 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is likely to possess anticancer and antimicrobial properties. The standardized protocols for the MTT and broth microdilution assays will ensure that any newly generated data is both reliable and comparable to existing literature.
It is imperative that future research focuses on the systematic evaluation of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole and its analogs. Such studies should include a broad panel of cancer cell lines and microbial strains to fully elucidate the compound's spectrum of activity and potential therapeutic applications. Furthermore, investigations into its mechanism of action will be crucial for its rational development as a drug candidate. This guide serves as a foundational resource to facilitate and standardize these essential next steps in the evaluation of this promising compound.
References
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- Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. (2020, November 15). PubMed. Retrieved February 23, 2026, from https://pubmed.ncbi.nlm.nih.gov/32771749/
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- An Efficient Synthesis of New 2-Aryl-5-phenylazenyl-1,3,4-oxadiazole Derivatives from N,N'-Diarylcarbonohydrazides. (n.d.). ResearchGate. Retrieved February 23, 2026, from https://www.researchgate.net/publication/383794356_Synthesis_and_Characterization_of_Novel_2-Alkyl-134-Oxadiazoles_Containing_a_Phenylazo_Group
- Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). PubMed. Retrieved February 23, 2026, from https://pubmed.ncbi.nlm.nih.gov/38903332/
- Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives. (2022, June 15). International Journal of Medical Sciences and Pharma Research. Retrieved February 23, 2026, from https://ijmspr.com/index.php/ijmspr/article/view/178
- Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024, June 18). Thieme Connect. Retrieved February 23, 2026, from https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0044-1787814
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018, December 18). National Center for Biotechnology Information. Retrieved February 23, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6321209/
- Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024, March 27). ResearchGate. Retrieved February 23, 2026, from https://www.researchgate.
- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5002572/
- SYNTHESIS, ANTICONVULSANT AND NEUROTOXICITY SCREENING OF SOME NOVEL 2, 5-DISUBSTITUTED - 1, 3, 4 – OXADIAZOLE DERIVATIVES. (2017, January 1). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved February 23, 2026, from https://www.ijpsdr.com/index.php/ijpsdr/article/view/973
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3830823/
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021, June 29). National Center for Biotechnology Information. Retrieved February 23, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8269006/
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126042/
- Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. (2022, March 30). Juniper Online Journals. Retrieved February 23, 2026, from https://juniperpublishers.com/jojph/pdf/JOJPH.MS.ID.555699.pdf
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020, November 18). MDPI. Retrieved February 23, 2026, from https://www.mdpi.com/1420-3049/25/22/5436
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). International Journal of Medical Sciences and Pharma Research. Retrieved February 23, 2026, from https://ijmspr.com/index.php/ijmspr/article/download/74/74/
- Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (2022, June 9). Auctores. Retrieved February 23, 2026, from https://www.auctoresonline.org/uploads/articles/1656328325_AJB-22-RA-078.pdf
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole
Executive Safety Summary
Compound Class: Nitro-aromatic 1,3,4-Oxadiazole Derivative Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Potential Energetic Instability (Shock/Thermal). Operational Status: High Caution. Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) or energetic intermediate until specific calorimetric data (DSC/ARC) confirms thermal stability.
This guide moves beyond the generic Safety Data Sheet (SDS) to provide a risk-based operational framework. As researchers, we must recognize that the nitro group introduces toxicity and potential shock sensitivity, while the oxadiazole ring confers thermal properties that require strict temperature control during synthesis.
Scientific Rationale: The "Why" Behind the PPE
To select the correct PPE, we must understand the molecular behavior of 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
-
Lipophilicity & Dermal Absorption (The Butyl Chain): The butyl alkyl chain increases the molecule's lipophilicity (LogP), facilitating rapid transport across the stratum corneum. Standard single-layer nitrile gloves are insufficient for prolonged contact because the compound can permeate the glove material before visual degradation occurs.
-
Methemoglobinemia Risk (The Nitro Group): Aromatic nitro compounds are notorious for inducing methemoglobinemia (oxidizing hemoglobin to methemoglobin) upon absorption. This systemic toxicity risk necessitates respiratory protection and double-gloving .
-
Nucleophilic Sensitivity (The Oxadiazole Ring): The 1,3,4-oxadiazole ring is electron-deficient. Exposure to strong nucleophiles (e.g., hydroxide, hydrazine) can trigger rapid ring cleavage, potentially leading to exothermic runaway reactions. Face protection is critical during workup steps involving basic pH adjustments.
PPE Selection Matrix
This matrix applies Control Banding logic, scaling protection based on the energy and quantity of the operation.
| Task Category | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| 1.[1][2][3][4][5][6][7] Weighing & Aliquoting (< 100 mg) | Fume Hood (Sash at 18"). If open bench: N95 (Min) / P100 (Preferred). | Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change outer immediately upon splash. | Safety Glasses with side shields + Face Shield if static dust is likely. | Lab Coat (Cotton/Poly), Long Pants, Closed-toe shoes. |
| 2. Synthesis & Heating (Reflux/Stirring) | Fume Hood (Required). No open bench work. | Double Nitrile or Laminate (Silver Shield) if handling halogenated solvents. | Chemical Splash Goggles (Vented). | Flame-Resistant (Nomex) Lab Coat if solvents are flammable. |
| 3. Quenching & Workup (pH adjustment) | Fume Hood . Sash lowered to protect against splash/exotherm. | Long-cuff Nitrile (11-14 inch) over inner nitrile. | Face Shield + Safety Glasses .[8][4][7][9] | Lab Coat + Chemical Resistant Apron (Tyvek/PVC). |
| 4. Spill Cleanup (Solid/Liquid) | P100 Half-Mask Respirator or PAPR . | Heavy Duty Butyl/Viton gloves. | Chemical Splash Goggles . | Tyvek Coveralls (Disposable) + Shoe Covers. |
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the physical state and quantity of the material.
Figure 1: PPE Decision Logic Tree. Selects protection level based on physical state and solvent permeation risks.
Operational Protocol: Step-by-Step
Phase 1: Pre-Operational Checks
-
Airflow Verification: Ensure Fume Hood face velocity is 80–100 fpm.
-
Static Control: Oxadiazole powders can be electrostatic. Use an antistatic gun or ionizer during weighing to prevent "flying" powder, which circumvents respiratory protection.
-
Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.
Phase 2: Handling & Synthesis[11]
-
Double Gloving Technique:
-
Inner Layer: 4 mil Nitrile (Bright color, e.g., orange).
-
Outer Layer: 5 mil Nitrile (Dark color, e.g., blue).
-
Why: This provides a visual cue. If the outer glove tears or dissolves, the bright inner glove becomes visible, signaling immediate stop-and-change.
-
-
Solvent Selection: Avoid using Dimethyl Sulfoxide (DMSO) if possible. DMSO dramatically increases the skin permeability of nitro-aromatics, carrying the toxic payload directly into the bloodstream. If DMSO is required, use Silver Shield (Laminate) gloves.
Phase 3: Decontamination & Disposal
-
Wipe Down: Use a surfactant-based cleaner (soap/water) rather than pure organic solvent (which spreads the contaminant).
-
Waste Segregation:
-
DO NOT mix oxadiazole waste with strong bases (NaOH, KOH) or reducing agents. This can trigger ring decomposition or heat generation.
-
Label waste clearly: "Toxic - Nitro-Aromatic - Potential Energetic."
-
Emergency Response Workflow
In the event of exposure or spill, immediate action is required to prevent systemic toxicity.
Figure 2: Emergency Response Workflow.[10][2][3] Highlights critical first-aid steps and medical alerts for nitro-compound exposure.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[11] [Link]
-
Occupational Safety and Health Administration (OSHA). (2005).[1] Chemical - Biological - Radiological - Nuclear (CBRN) Personal Protective Equipment (PPE) Selection Matrix. [Link][5]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
